FF-10501
Beschreibung
Eigenschaften
Aussehen |
Solid powder |
|---|---|
Synonyme |
FF-10501; FF 10501; FF10501.; unknown |
Herkunft des Produkts |
United States |
Foundational & Exploratory
FF-10501 Mechanism of Action in AML Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FF-10501 is a potent and selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. In acute myeloid leukemia (AML) cells, this inhibition leads to a significant depletion of the intracellular guanine nucleotide pool, which is essential for DNA and RNA synthesis, as well as other vital cellular processes. The consequence of this targeted metabolic disruption is a profound anti-proliferative and pro-apoptotic effect in a range of AML cell lines, including those resistant to conventional hypomethylating agents. Furthermore, emerging evidence suggests that this compound may also exert anti-leukemic effects through the activation of the Toll-like receptor (TLR)-VCAM1 signaling pathway. This guide provides a comprehensive overview of the mechanism of action of this compound in AML cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of IMPDH and Guanine Nucleotide Depletion
This compound is a prodrug that is intracellularly converted to its active form, this compound ribosylmonophosphate (FF-10501RMP), by the enzyme adenine phosphoribosyltransferase (APRT)[1]. FF-10501RMP then acts as a competitive inhibitor of IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is a crucial step in the de novo synthesis of guanosine monophosphate (GMP) and, subsequently, guanosine diphosphate (GDP) and guanosine triphosphate (GTP).
The depletion of the guanine nucleotide pool has several downstream consequences for AML cells:
-
Inhibition of DNA and RNA Synthesis: GTP is an essential building block for RNA synthesis and is converted to deoxyguanosine triphosphate (dGTP) for DNA synthesis. A reduction in GTP levels directly impairs the ability of cancer cells to replicate their genetic material and transcribe genes necessary for survival and proliferation.
-
Induction of Apoptosis: Depletion of guanine nucleotides can trigger programmed cell death (apoptosis) in cancer cells. Preclinical studies have demonstrated that this compound induces apoptosis in AML cell lines in a dose-dependent manner[2][3].
-
Cell Cycle Arrest: While the effects on the cell cycle can be variable, some studies have observed an increase in the G1 phase population and a decrease in the S phase population in AML cell lines treated with this compound, suggesting a G1/S checkpoint arrest[1].
The anti-leukemic effects of this compound are directly attributable to the inhibition of guanine nucleotide biosynthesis, as demonstrated by rescue experiments where the addition of exogenous guanosine can reverse the anti-proliferative effects of the drug[1][2].
Signaling Pathway Diagram: this compound Inhibition of Guanine Nucleotide Synthesis
Caption: this compound is converted to its active form, FF-10501RMP, which inhibits IMPDH, leading to guanine nucleotide depletion and subsequent inhibition of proliferation and induction of apoptosis in AML cells.
Secondary Mechanism: Activation of TLR-VCAM1 Pathway
Recent studies have uncovered a novel mechanism of action for IMPDH inhibitors, including this compound, in MLL-fusion AMLs[4][5]. This research suggests that IMPDH inhibition can lead to the overactivation of the Toll-like receptor (TLR) signaling pathway, specifically the TLR-TRAF6-NF-κB axis[4][5]. This, in turn, results in the upregulation of Vascular Cell Adhesion Molecule 1 (VCAM1)[4][6]. The increased expression of VCAM1 is thought to contribute to the anti-leukemic effects of this compound[4][6]. While the precise molecular link between guanine nucleotide depletion and TLR activation is still under investigation, it represents a promising area for further research and may offer opportunities for combination therapies.
Signaling Pathway Diagram: this compound and the TLR-VCAM1 Pathway
Caption: this compound-mediated IMPDH inhibition may lead to the activation of the TLR-NF-κB pathway, resulting in VCAM1 upregulation and contributing to its anti-leukemic effects.
Quantitative Data
Table 1: In Vitro Efficacy of IMPDH Inhibitors in AML Cell Lines (IC50 Values)
| Cell Line | MLL Fusion Status | This compound IC50 (µM) | Mycophenolic Acid (MPA) IC50 (µM) | Reference |
| MV4;11 | MLL-AF4 | ~10-30 | ~1-10 | [4] |
| MOLM13 | MLL-AF9 | ~10-30 | ~1-10 | [4] |
| NOMO1 | MLL-AF9 | Not Reported | ~1-10 | [4] |
| THP1 | MLL-AF9 | Not Reported | ~1-10 | [4] |
| HL60 | No MLL fusion | >100 | >100 | [4] |
| Kasumi-1 | No MLL fusion | Not Reported | >100 | [4] |
| OCI-AML3 | No MLL fusion | >100 | >100 | [4] |
| U937 | No MLL fusion | Not Reported | >100 | [4] |
| Note: Mycophenolic acid (MPA) is another well-characterized IMPDH inhibitor often used in comparative studies. The provided IC50 values are estimations based on graphical data from the cited reference. |
Table 2: Cellular Effects of this compound in AML Cells
| Effect | Cell Line(s) | Concentration | Observation | Reference |
| Apoptosis Induction | Various AML cell lines | ~30 µM | Strong dose-dependent induction of apoptosis | [2] |
| Proliferation Reduction in Primary Samples | 3 primary AML samples | ≥ 300 µM | Effective reduction in proliferation | [2] |
| Guanine Nucleotide Levels | MOLM13 | Not specified | Significant decrease in phosphorylated guanosine levels | [2] |
Experimental Protocols
Cell Proliferation and Viability Assay
A common method to assess the anti-proliferative effects of this compound is the use of a colorimetric assay such as the MTT or WST-1 assay, or by direct cell counting using a hemocytometer and trypan blue exclusion.
Methodology:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
Apoptosis is frequently quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometric analysis.
Methodology:
-
Cell Treatment: Treat AML cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis by Propidium Iodide Staining
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix and permeabilize the cells.
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histogram.
Intracellular Guanine Nucleotide Measurement by HPLC
High-performance liquid chromatography (HPLC) is used to quantify the intracellular levels of guanine nucleotides.
Methodology:
-
Cell Treatment and Harvesting: Treat AML cells with this compound or vehicle control. Harvest a known number of cells (e.g., 1 x 107).
-
Metabolite Extraction:
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells and extract metabolites using a cold extraction buffer (e.g., 60% methanol).
-
Centrifuge to pellet the cellular debris.
-
-
Sample Preparation: Collect the supernatant and evaporate to dryness under a vacuum. Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use an ion-pairing reagent (e.g., tetrabutylammonium bromide) in the mobile phase to retain the negatively charged nucleotides.
-
Employ a gradient elution with a buffer system (e.g., potassium phosphate buffer and methanol).
-
Detect the nucleotides using a UV detector at 254 nm.
-
-
Quantification: Quantify the nucleotide peaks by comparing their area to a standard curve generated with known concentrations of GMP, GDP, and GTP.
Experimental and Logical Workflow Diagram
Experimental Workflow for Evaluating this compound in AML
Caption: A typical experimental workflow to investigate the mechanism of action of this compound in AML cells, from in vitro treatment to data analysis and confirmation of the mechanism.
Conclusion
This compound represents a targeted therapeutic strategy for AML that exploits the dependence of leukemic cells on the de novo purine biosynthesis pathway. Its primary mechanism of action, the inhibition of IMPDH leading to guanine nucleotide depletion, is well-supported by preclinical data and provides a strong rationale for its clinical development. The discovery of its potential to modulate the TLR-VCAM1 pathway adds another layer of complexity and therapeutic interest. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and other IMPDH inhibitors in the treatment of AML.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Loss of IRF7 accelerates acute myeloid leukemia progression and induces VCAM1-VLA-4 mediated intracerebral invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Target of FF-10501: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FF-10501 is an orally bioavailable, competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] By targeting IMPDH, this compound effectively depletes the intracellular pool of guanosine triphosphate (GTP), leading to the disruption of DNA and RNA synthesis and ultimately inhibiting the proliferation of rapidly dividing cells, particularly cancer cells.[1][2] This document provides a comprehensive overview of the cellular target and mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.
Cellular Target and Mechanism of Action
The primary cellular target of this compound is inosine 5'-monophosphate dehydrogenase (IMPDH) .[1][2][3] IMPDH catalyzes the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo biosynthesis of guanine nucleotides.[1] Tumor cells, due to their high proliferation rate, have an increased demand for nucleotides to support DNA and RNA synthesis, and often exhibit overexpression of IMPDH.[1]
This compound is a prodrug that is converted intracellularly to its active form, this compound ribosylmonophosphate (FF-10501RMP). This active metabolite competitively inhibits IMPDH, leading to a reduction in XMP and subsequently, a depletion of the guanine nucleotide pool (GMP, GDP, and GTP).[1] The resulting deprivation of GTP disrupts essential cellular processes, including:
-
DNA and RNA Synthesis: GTP is a crucial building block for nucleic acid synthesis.
-
Signal Transduction: GTP is essential for the function of G-proteins, which are key regulators of numerous signaling pathways.
-
Energy Metabolism: GTP plays a role in various metabolic reactions.
The depletion of guanine nucleotides by this compound induces anti-proliferative and pro-apoptotic effects in cancer cells, including those that have developed resistance to other therapies like hypomethylating agents.[3][4]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the de novo purine biosynthesis pathway.
Caption: Mechanism of this compound action.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Parameter | Value | Cell Line(s)/Condition | Reference |
| IC50 (Proliferation) | Mean: 14.6 µM | Acute Myeloid Leukemia (AML) peripheral blood cells | [1] |
| Apoptosis Induction | ~30 µM | AML cell lines | [1] |
| Proliferation Reduction | ≥300 µM | Primary AML samples | [1] |
| Effective Dose (Cell Death) | 40 µM | MOLM-13, OCI-AML3, MOLT-3 | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound. These are representative protocols and may not reflect the exact procedures used in every cited study.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Caption: General workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: General workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Guanine Nucleotide Measurement (HPLC)
High-performance liquid chromatography (HPLC) is used to separate and quantify intracellular guanine nucleotides.
Workflow Diagram:
Caption: General workflow for HPLC analysis of nucleotides.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Nucleotide Extraction: Lyse the cells and extract the nucleotides using a method such as perchloric acid precipitation.
-
Neutralization: Neutralize the acidic extract.
-
Sample Preparation: Centrifuge the sample to remove precipitated proteins and other cellular debris.
-
HPLC Analysis: Inject the supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column).
-
Separation and Detection: Separate the nucleotides using an appropriate mobile phase gradient and detect them by UV absorbance (e.g., at 254 nm).
-
Quantification: Quantify the guanine nucleotides (GTP, GDP, GMP) by comparing the peak areas to those of known standards.
Conclusion
This compound is a potent and selective inhibitor of IMPDH, a key enzyme in the de novo synthesis of guanine nucleotides. By disrupting this pathway, this compound effectively targets the proliferative machinery of cancer cells, leading to cell death. The preclinical data demonstrate its activity in hematological malignancies, including AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces caspase-8-mediated apoptotic and endoplasmic reticulum stress-mediated necrotic cell death in hematological malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
FF-10501 and its Impact on Guanine Nucleotide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FF-10501 is a potent, orally bioavailable, competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By targeting IMPDH, this compound effectively depletes the intracellular pools of guanosine triphosphate (GTP), a critical building block for DNA and RNA synthesis, and a key molecule in cellular signaling and energy metabolism. This targeted depletion of guanine nucleotides preferentially affects rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide synthesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cells, and detailed protocols for its study.
Introduction to Guanine Nucleotide Biosynthesis and the Role of IMPDH
Guanine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction via G-proteins, and as an energy source for various metabolic reactions. Cells can synthesize guanine nucleotides through two main pathways: the de novo pathway and the salvage pathway. The de novo pathway, which synthesizes nucleotides from simpler precursors, is particularly crucial for rapidly dividing cells.
A key regulatory step in the de novo synthesis of guanine nucleotides is the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), a reaction catalyzed by the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH). This NAD+-dependent oxidation is the first committed step toward the synthesis of guanosine monophosphate (GMP), which is subsequently phosphorylated to guanosine diphosphate (GDP) and guanosine triphosphate (GTP). Due to its critical role, IMPDH has emerged as an attractive target for therapeutic intervention in cancer and other diseases characterized by rapid cell proliferation.
This compound: A Competitive Inhibitor of IMPDH
This compound is a small molecule inhibitor that acts as a competitive antagonist of IMPDH.[1] By binding to the active site of the enzyme, this compound prevents the binding of the natural substrate, IMP, thereby blocking the synthesis of XMP and subsequent guanine nucleotides.[1] This leads to a reduction in the intracellular pools of GMP, GDP, and GTP.[2] The resulting guanine nucleotide deprivation disrupts DNA and RNA synthesis, ultimately leading to decreased tumor cell proliferation and the induction of apoptosis.[1][3]
Quantitative Data on the Effects of this compound
The inhibitory activity of this compound has been quantified in various cancer cell lines, primarily those of hematological origin. The following tables summarize the available data on its potency and effects on intracellular nucleotide levels.
Table 1: In Vitro Inhibitory Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 14.6 (mean for AML cells) | [4] |
| Multiple AML Cell Lines | Acute Myeloid Leukemia (AML) | Strong dose-dependent effect on proliferation | [3] |
Table 2: Effect of this compound on Intracellular Guanine Nucleotide Pools
| Cell Line | Treatment Conditions | Change in GMP levels | Change in GDP levels | Change in GTP levels | Reference |
| MOLM-13 | Not specified | Reduced | Reduced | Reduced | [2] |
| Human-derived myeloid leukemia cell lines | Not specified | Reduced | Reduced | Reduced | [2] |
Note: Quantitative percentage reductions in nucleotide levels are not consistently reported across studies.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and a typical experimental workflow for its evaluation can be visualized using the following diagrams.
Caption: De novo guanine nucleotide biosynthesis pathway and the inhibitory action of this compound on IMPDH.
Caption: Experimental workflow for evaluating the effect of this compound on cancer cells.
Detailed Experimental Protocols
IMPDH Enzyme Activity Assay
This protocol is a general guideline for measuring IMPDH activity and its inhibition by this compound. It is based on the principle of measuring the rate of NADH production, which is a product of the IMPDH-catalyzed reaction.
Materials:
-
Recombinant human IMPDH enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
Inosine 5'-monophosphate (IMP) solution
-
β-Nicotinamide adenine dinucleotide (NAD+) solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate, UV-transparent
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the IMPDH enzyme in each well of the microplate.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the IMP solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of NADH formation.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value of this compound for IMPDH.
HPLC Analysis of Intracellular Guanine Nucleotides
This protocol outlines a method for the extraction and quantification of intracellular guanine nucleotides using high-performance liquid chromatography (HPLC).
Materials:
-
Cancer cell lines
-
This compound
-
Cold 60% methanol
-
Chloroform
-
HPLC system with a UV detector
-
Anion-exchange HPLC column
-
Mobile phase buffers (e.g., phosphate buffers with a salt gradient)
-
Guanine nucleotide standards (GMP, GDP, GTP)
Procedure:
-
Culture cancer cells to the desired density and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells by adding cold 60% methanol and vortexing vigorously.
-
Add chloroform to the lysate, vortex, and centrifuge to separate the aqueous (containing nucleotides) and organic phases.
-
Carefully collect the upper aqueous phase and dry it using a vacuum concentrator.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the nucleotides using an anion-exchange column with a suitable gradient elution program.
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
Identify and quantify the peaks corresponding to GMP, GDP, and GTP by comparing their retention times and peak areas to those of the known standards.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Clinical Development and Future Perspectives
This compound has been investigated in clinical trials for the treatment of hematological malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[5][6][7] A Phase 1/2a study demonstrated that this compound has clinical activity and is generally well-tolerated in heavily pretreated patients.[5] However, the trial was ultimately discontinued due to increased mucositis events, indicating a need for further optimization of the dosing schedule.[5]
Future research may focus on combination therapies, where this compound could be used alongside other anticancer agents to enhance efficacy and overcome drug resistance. The targeted nature of this compound's mechanism of action makes it a promising candidate for precision medicine approaches in cancers that are highly dependent on the de novo guanine nucleotide synthesis pathway.
Conclusion
This compound is a potent and selective inhibitor of IMPDH that effectively disrupts guanine nucleotide biosynthesis, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the study and application of this promising therapeutic agent. Further investigation is warranted to fully elucidate its therapeutic potential and to develop optimal treatment strategies for various cancers.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-01 | IMPDH inhibitor | Probechem Biochemicals [probechem.com]
- 5. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
Preclinical Profile of FF-10501: A Novel IMPDH Inhibitor for Leukemia Therapy
Introduction: FF-10501-01 is an orally available, selective, and potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] Tumor cells, characterized by their high proliferation rates, are particularly dependent on a robust supply of nucleotides for DNA and RNA synthesis, making them highly susceptible to IMPDH inhibition.[3] Preclinical investigations have demonstrated the anti-leukemic potential of this compound-01 in various acute myeloid leukemia (AML) models, including those resistant to standard therapies like hypomethylating agents (HMAs).[1][2][4][5][6][7] This document provides a comprehensive technical overview of the preclinical studies of this compound in leukemia, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed.
Mechanism of Action
This compound-01 functions as a competitive inhibitor of IMPDH.[2][3] By blocking IMPDH, this compound-01 prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the de novo synthesis of guanine nucleotides.[3] This leads to a depletion of the intracellular guanosine triphosphate (GTP) pool, which in turn disrupts DNA and RNA synthesis, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells.[3] The efficacy of this compound is contingent on its conversion to the active form, this compound ribosylmonophosphate (FF-10501RMP), by adenine phosphoribosyltransferase.[5][8] The anti-leukemic effects can be reversed by the addition of extracellular guanosine, which replenishes the guanylate pool through the salvage pathway.[1][5][7]
Caption: Mechanism of action of this compound in leukemia cells.
In Vitro Studies
This compound-01 has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of AML cell lines.[4][6][7] Notably, its efficacy extends to cell lines resistant to hypomethylating agents such as azacitidine.[4][5][6][8]
Quantitative Data: In Vitro Efficacy
| Cell Line | Activity | Concentration | Citation |
| Multiple AML Cell Lines | Strong dose-dependent effect on proliferation | - | [1] |
| Multiple AML Cell Lines | Induction of apoptosis | ~30 µM | [1][7] |
| MOLM13 | Significant decrease in phosphorylated guanosine levels | - | [1][5] |
| Primary AML Samples (3) | Reduced proliferation | ≥ 300 µM | [1][5] |
| SKM-1/AzaR & MOLM-13/AzaR | No cross-resistance observed | - | [8] |
| SKM-1 & MOLM-13 | Decrease in intracellular GTP after 24h | 10 or 100 µmol/L | [8] |
Experimental Protocols
-
Cell Lines and Culture: A variety of human AML cell lines, including MOLM13, SKM1, HL-60, U937, HEL, OCI-AML3, and their HMA-resistant derivatives, were used.[7] Cells were cultured in standard conditions.
-
Proliferation, Apoptosis, and Cell Cycle Analysis: Cells were treated with varying concentrations of this compound-01.[1] Proliferation was assessed using standard assays. Apoptosis and cell cycle status were analyzed by flow cytometry.[1]
-
Guanosine Rescue Experiments: To confirm the mechanism of action, this compound-01-treated cells were co-incubated with extracellular guanosine to observe the rescue of cell proliferation.[1][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC was employed to measure the levels of guanine nucleotides in both treated and untreated cells to quantify the biochemical effects of this compound-01.[1][5]
-
Studies on Primary AML Samples: Fresh peripheral blood cells from AML patients were treated with this compound-01 to evaluate its effect on primary tumor cells.[1]
In Vivo Studies
The anti-leukemic activity of this compound-01 has been confirmed in animal models of leukemia, particularly those with MLL-fusion genes.[9][10]
Quantitative Data: In Vivo Efficacy
| Animal Model | Treatment | Outcome | Citation |
| MLL-AF9 leukemia mouse model | This compound-01 (160 mg/kg, every other day) | Significantly prolonged survival, inhibited engraftment of MLL-AF9 cells | [9] |
| MLL-AF9 leukemia mouse model | Delayed initiation of this compound-01 | Still prolonged survival | [9] |
| p53-deficient MLL-AF9 cells | This compound-01 treatment | Cells were still sensitive to treatment | [9] |
Experimental Protocols
-
Animal Models: In vivo studies were conducted using mouse models of MLL-AF9 leukemia.[9][10]
-
Drug Administration: this compound-01 was administered to the mice, with one study utilizing an alternate-day dosing schedule to mitigate potential immunosuppressive effects.[9][10][11]
-
Analysis of Leukemia Progression: Leukemia progression was monitored by assessing the percentage of GFP+ leukemia cells in peripheral blood.[9]
-
Assessment of Immune Cells: To evaluate the impact on the immune system, the numbers and frequency of immune cells in the bone marrow and spleen were examined.[9][11]
-
Metabolomic Analysis: Metabolomic analyses were performed on leukemia cells from treated and untreated mice to measure intracellular levels of guanine nucleotides.[9][11]
-
Flow Cytometry: Flow cytometry was used to analyze cell differentiation markers (Mac-1, Gr-1, c-Kit) and other proteins like Vcam1 on leukemia cells.[11]
Caption: A generalized experimental workflow for in vivo studies of this compound.
Signaling Pathway Interactions
Recent studies have revealed that the effects of IMPDH inhibition by this compound-01 extend beyond simple nucleotide depletion. There is evidence of crosstalk with other signaling pathways, such as the Toll-like receptor (TLR) pathway.
Inhibition of IMPDH has been shown to induce an overactivation of TLR signaling in AML cells.[10] This leads to the upregulation of VCAM-1, a cell adhesion molecule, which is thought to contribute to the anti-leukemic effects.[10][11] The activation of TLR signaling appears to be a response to the decrease in guanine nucleotides, as it can be reversed by guanosine supplementation.[10] Furthermore, co-treatment with a TLR1/2 agonist enhanced the anti-leukemia effect of this compound-01, suggesting a synergistic interaction.[10] While this compound-01 treatment can induce p53 upregulation in MLL-AF9 cells, the activation of the p53-p21 pathway is not essential for the anti-leukemia efficacy of IMPDH inhibitors.[9]
Caption: Interaction of this compound with the TLR signaling pathway.
Conclusion
Preclinical studies have established this compound-01 as a promising agent for the treatment of leukemia. Its mechanism of action, centered on the inhibition of IMPDH and the subsequent depletion of guanine nucleotides, effectively targets the metabolic vulnerability of rapidly proliferating cancer cells.[1][3] The in vitro and in vivo data demonstrate its potent anti-leukemic activity, including in models resistant to existing therapies.[1][7][8] The discovery of its interplay with the TLR signaling pathway opens up new avenues for understanding its complete mechanism of action and for potential combination therapies.[10] While clinical development has faced challenges, the robust preclinical evidence underscores the therapeutic potential of IMPDH inhibition in leukemia.[4][9][11]
References
- 1. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Facebook [cancer.gov]
- 4. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Lack of cross‐resistance to FF‐10501, an inhibitor of inosine‐5′‐monophosphate dehydrogenase, in azacitidine‐resistant cell lines selected from SKM‐1 and MOLM‐13 leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
- 10. Repurposing immunosuppressants for antileukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
FF-10501: A Technical Overview of a Novel IMPDH Inhibitor in Hematologic Malignancies
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
FF-10501 is a potent and selective, orally bioavailable, second-generation inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Developed as a prodrug of mizoribine, this compound has demonstrated significant preclinical activity in various models of acute myeloid leukemia (AML), including those resistant to standard hypomethylating agents. Its mechanism of action, centered on the depletion of intracellular guanine nucleotide pools, leads to the induction of apoptosis and inhibition of proliferation in malignant cells. Clinical investigation in a Phase 1/2a trial for AML and myelodysplastic syndromes (MDS) has shown evidence of clinical activity, although its development was halted due to toxicity. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Development History
This compound, also known as this compound-01, emerged from efforts to develop a more potent and tolerable second-generation IMPDH inhibitor based on the structure of SM-108, a derivative of mizoribine.[1] Preclinical studies demonstrated its efficacy in a range of AML cell lines, including those with resistance to hypomethylating agents (HMAs).[1][2] These promising preclinical findings led to the initiation of a Phase 1/2a clinical trial (NCT02193958) to evaluate the safety and efficacy of this compound in patients with relapsed or refractory AML and MDS.[2][3][4] While the trial demonstrated some clinical benefit, it was ultimately terminated due to an increased incidence of mucositis.[3][5]
Mechanism of Action
This compound is a prodrug that is converted to its active form, which then competitively inhibits IMPDH.[6] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides, including guanosine triphosphate (GTP).[6] By blocking this pathway, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes.[6] The resulting guanine nucleotide deprivation preferentially affects rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[2][6]
Signaling Pathway
The inhibition of IMPDH by this compound initiates a cascade of intracellular events culminating in anti-leukemic effects. The primary mechanism involves the depletion of GTP, which in turn affects multiple downstream signaling pathways.
Preclinical Data
This compound has demonstrated potent anti-leukemic activity in a variety of preclinical models.
In Vitro Activity
This compound has been shown to inhibit the proliferation of multiple AML cell lines in a dose-dependent manner.[1] Notably, a clinically relevant dose of 40 μM induced cell death in MOLM-13, OCI-AML3, and MOLT-3 cells.[2] Furthermore, this compound was found to induce apoptosis at a concentration of approximately 30 μM and effectively reduce proliferation at concentrations of 300 μM and above in primary AML patient samples.[1][7]
| Cell Line | IC50 (µM) | Reference |
| MOLM-13 | Not explicitly stated, but 40 µM induced cell death. | [2] |
| OCI-AML3 | Not explicitly stated, but 40 µM induced cell death. | [2] |
| MOLT-3 | Not explicitly stated, but 40 µM induced cell death. | [2] |
Table 1: In Vitro Activity of this compound in AML Cell Lines
Mechanism of Cell Death
Studies have elucidated a dual mechanism of cell death induced by this compound. In MOLM-13 and MOLT-3 cells, this compound was shown to induce apoptosis mediated by the activation of caspase-8, which subsequently triggers the mitochondrial pathway.[2] In contrast, in OCI-AML3 cells, this compound was found to induce necrotic cell death through endoplasmic reticulum (ER) stress.[2]
Clinical Development
A Phase 1/2a, open-label, dose-escalation study (NCT02193958) was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with relapsed/refractory AML or HMA-resistant MDS.[2][3][4]
Study Design
The Phase 1 portion of the trial enrolled 38 patients (28 with AML and 10 with MDS/CMML) who received oral this compound at doses ranging from 50 to 500 mg/m² twice daily (BID) for 14 or 21 days of a 28-day cycle.[3][4] The Phase 2a part enrolled an additional 15 patients with HMA-resistant MDS/CMML who were treated at the recommended Phase 2 dose (RP2D) of 400 mg/m² BID for 21 days.[3]
Clinical Efficacy
In the evaluable AML patient population (n=19), 3 patients (16%) achieved a partial remission with durations of 31, 7, and 5 months.[3][4] Among the 20 evaluable patients with MDS/CMML, 2 (10%) achieved a marrow complete remission, with one patient continuing treatment for 17 months.[3][4]
| Indication | Number of Evaluable Patients | Response | Response Rate (%) | Duration of Response (months) |
| AML | 19 | Partial Remission | 16 | 5, 7, 31 |
| MDS/CMML | 20 | Marrow Complete Remission | 10 | One patient ongoing at 17 months |
Table 2: Clinical Efficacy of this compound in the Phase 1/2a Trial [3][4]
Pharmacokinetics
Pharmacokinetic analysis from the Phase 1 study revealed that this compound displayed dose-proportional pharmacokinetics with no evidence of drug accumulation. The mean steady-state observed half-life ranged from 3 to 9 hours.
| Parameter | Value |
| Dose Proportionality | Yes |
| Drug Accumulation | No evidence |
| Mean Steady-State Half-life | 3 - 9 hours |
Table 3: Pharmacokinetic Parameters of this compound
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative effect of this compound on AML cell lines can be assessed using a standard colorimetric assay such as the MTT or MTS assay.
Protocol:
-
Seed AML cells (e.g., MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) in triplicate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Add 20 µL of MTT or MTS reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Apoptosis induction by this compound can be quantified using flow cytometry following staining with Annexin V and a viability dye such as propidium iodide (PI).
Protocol:
-
Treat AML cells with this compound at the desired concentration (e.g., 30 µM) for a specified time (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
HPLC Analysis of Guanine Nucleotides
The intracellular concentrations of guanine nucleotides (GMP, GDP, and GTP) can be quantified by high-performance liquid chromatography (HPLC).
Protocol:
-
Treat AML cells with this compound.
-
Harvest the cells and extract the intracellular metabolites using a suitable extraction buffer (e.g., perchloric acid).
-
Neutralize the extracts and centrifuge to remove precipitated proteins.
-
Analyze the supernatant by reverse-phase ion-pairing HPLC with UV detection.
-
Quantify the nucleotide peaks by comparing their peak areas to those of known standards.
Conclusion
This compound is a potent IMPDH inhibitor with demonstrated preclinical and clinical activity in hematologic malignancies. Its mechanism of action, involving the depletion of guanine nucleotides, represents a targeted approach to inhibiting the proliferation of cancer cells. Although its clinical development was halted due to toxicity, the story of this compound provides valuable insights for the future development of IMPDH inhibitors and other metabolic therapies for cancer. The detailed methodologies and data presented in this guide serve as a resource for researchers and drug development professionals working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCT02193958 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
An In-depth Technical Guide to FF-10501: A Novel IMPDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FF-10501 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). As a prodrug of mizoribine, this compound is intracellularly converted to its active form, which competitively inhibits IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] This targeted inhibition leads to the depletion of the intracellular guanosine triphosphate (GTP) pool, thereby disrupting DNA and RNA synthesis and arresting cell proliferation.[1] Preclinical and clinical studies have demonstrated the potential of this compound as a therapeutic agent for hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical findings related to this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound-01 is a prodrug of the immunosuppressive agent mizoribine. While the exact chemical modification of the prodrug is proprietary, the active form is mizoribine, an imidazole nucleoside.
Mizoribine (Active form of this compound)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H5N3O2 | ProbeChem |
| Molecular Weight | 127.10 g/mol | ProbeChem |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Stability | Not specified |
Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the inhibition of IMPDH. This enzyme catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is a critical step in the de novo biosynthesis of guanine nucleotides.
Upon administration, this compound is taken up by cells and intracellularly converted to its active metabolite, which then competitively binds to the active site of IMPDH. This inhibition leads to a significant reduction in the intracellular pool of guanine nucleotides, including GTP. As GTP is essential for DNA and RNA synthesis, as well as for various cellular processes such as signal transduction and protein synthesis, its depletion has profound effects on rapidly proliferating cancer cells.[1]
Recent studies have also suggested a potential secondary mechanism of action involving the activation of the Toll-like receptor (TLR) signaling pathway.[2] Inhibition of IMPDH may lead to an overactivation of TLR signaling, which can contribute to the anti-leukemic effects of the drug.[2]
Preclinical and Clinical Data
Preclinical Activity in Acute Myeloid Leukemia (AML)
In vitro studies have demonstrated the potent anti-leukemic activity of this compound in various AML cell lines, including those resistant to hypomethylating agents (HMAs).[3]
Table 2: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MOLM13 | 4.3 - 30 | [4] |
| SKM1 | ~10 | [4] |
| HL60 | ~20 | [4] |
| OCI-AML3 | ~30 | [4] |
| HMA-resistant MOLM13 | ~15 | [4] |
| HMA-resistant SKM1 | ~5 | [4] |
Treatment with this compound has been shown to induce a dose-dependent inhibition of proliferation and to trigger apoptosis in AML cells.[4] These effects are directly correlated with a significant decrease in intracellular guanine nucleotide levels, which can be rescued by the addition of exogenous guanosine.[4]
Phase 1/2a Clinical Trial in AML and MDS
A Phase 1/2a dose-escalation study of this compound-01 was conducted in patients with relapsed/refractory AML and high-risk myelodysplastic syndromes (MDS), including those who had failed HMA therapy.[5]
Table 3: Summary of Phase 1/2a Clinical Trial of this compound-01
| Parameter | Details | Reference |
| Patient Population | Relapsed/refractory AML (n=28), MDS/CMML (n=25) | [5] |
| Dosing Regimen | 50-500 mg/m² BID for 14 or 21 days of a 28-day cycle | [5] |
| Pharmacokinetics | Rapidly absorbed (mean Tmax ~2.74h), mean half-life ~4.05h | [6] |
| Pharmacodynamics | Potent suppression of circulating xanthine monophosphate (XMP) | [6] |
| Efficacy (AML) | 3 of 19 evaluable patients achieved partial remission | [5] |
| Efficacy (MDS/CMML) | 2 of 20 evaluable patients achieved marrow complete remission | [5] |
| Adverse Events | Generally mild to moderate; increased mucositis led to Phase 2a closure | [5] |
The study demonstrated that this compound-01 has clinical activity and effectively inhibits its target in heavily pretreated patients with AML and MDS.[5]
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is a general guideline for assessing cell viability using the trypan blue exclusion method.
-
Cell Preparation: Culture AML cell lines (e.g., MOLM13, OCI-AML3) in appropriate media. Seed cells in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle-treated control.
-
Cell Staining:
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of phosphate-buffered saline (PBS).
-
Add 100 µL of 0.4% trypan blue solution and mix gently.
-
-
Cell Counting:
-
Incubate the cell suspension for 1-2 minutes at room temperature.
-
Load 10 µL of the suspension into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
-
Calculation:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines a general procedure for detecting apoptosis by flow cytometry.
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described in the cell viability assay protocol.
-
Cell Staining:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash cells with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use appropriate compensation and gating strategies to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Intracellular Guanine Nucleotide Analysis (HPLC)
This protocol provides a general framework for the quantification of intracellular guanine nucleotides by high-performance liquid chromatography (HPLC).
-
Cell Preparation and Extraction:
-
Culture and treat approximately 1 x 10^7 cells with this compound.
-
Harvest cells and wash with cold PBS.
-
Extract nucleotides by adding a cold extraction buffer (e.g., 60% methanol or 0.4 M perchloric acid).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Use an appropriate mobile phase and gradient to separate the different nucleotide species (e.g., a phosphate buffer with an ion-pairing agent).
-
Detect the nucleotides using a UV detector at a wavelength of 254 nm.
-
-
Quantification:
-
Generate standard curves for GMP, GDP, and GTP using known concentrations.
-
Quantify the amount of each guanine nucleotide in the samples by comparing their peak areas to the standard curves.
-
Conclusion
This compound is a promising novel IMPDH inhibitor with demonstrated preclinical and clinical activity in hematological malignancies. Its mechanism of action, centered on the depletion of guanine nucleotides, provides a rational basis for its use in the treatment of rapidly proliferating cancers. Further research is warranted to optimize dosing schedules to minimize side effects and to explore potential combination therapies to enhance its anti-leukemic efficacy. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to advance the understanding and development of this compound as a potential new cancer therapeutic.
References
- 1. Facebook [cancer.gov]
- 2. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ashpublications.org [ashpublications.org]
FF-10501-01: A Technical Overview of its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10501-01 is an orally bioavailable, selective, and potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a crucial rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][4][5] By inhibiting IMPDH, this compound-01 disrupts the synthesis of guanosine triphosphate (GTP), a fundamental building block for DNA and RNA synthesis. This disruption preferentially affects rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides, leading to the observed antineoplastic activity.[1] Preclinical and clinical studies have primarily focused on its potential in hematologic malignancies, particularly acute myeloid leukemia (AML).[2][6][7][8]
Mechanism of Action
This compound-01's primary mechanism of action is the competitive inhibition of IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is a critical step in the de novo purine biosynthesis pathway. The resulting depletion of the intracellular guanine nucleotide pool leads to several downstream effects that contribute to its antineoplastic activity:
-
Inhibition of DNA and RNA Synthesis: Reduced availability of GTP, a necessary precursor for nucleic acid synthesis, hampers DNA replication and RNA transcription, leading to cell cycle arrest and inhibition of proliferation.[1]
-
Induction of Apoptosis: Depletion of guanine nucleotides can trigger programmed cell death (apoptosis) in cancer cells.[2][6][8] Studies have shown that this compound-01 can induce both apoptotic and necrotic cell death, potentially through caspase-8 activation and endoplasmic reticulum stress.[6]
-
Modulation of Signaling Pathways: Beyond direct effects on nucleic acid synthesis, IMPDH inhibition can impact various signaling pathways. Evidence suggests potential involvement of the p53 pathway and Toll-like receptor (TLR) signaling, which may contribute to the anti-leukemic effects.[4][5][9]
Preclinical Antineoplastic Activity
The preclinical activity of this compound-01 has been evaluated in various cancer cell lines, with a significant focus on AML, including models resistant to standard therapies like hypomethylating agents (HMAs).[2][6][8]
In Vitro Efficacy in AML Cell Lines
This compound-01 has demonstrated a potent, dose-dependent inhibitory effect on the proliferation of a wide range of AML cell lines.[2][3]
| Cell Line | Type | IC50 (µM) | Reference |
| MOLM13 | AML | 4.3 - 30 | [2][3] |
| SKM1 | AML | >4.3 | [3] |
| HL-60 | AML | >4.3 | [3] |
| U937 | AML | >4.3 | [3] |
| HEL | AML | >4.3 | [3] |
| OCI-AML3 | AML | >4.3 | [3] |
| KG1 | AML | >4.3 | [3] |
| TF1 | AML | >4.3 | [3] |
| MOLT-3 | ALL | Not Specified | [6] |
Note: The IC50 values for many cell lines were reported as a range or above a certain threshold in the available literature.
In Vivo Efficacy in Animal Models
In vivo studies using mouse models of MLL-rearranged AML have shown that this compound-01 can significantly suppress leukemia development and prolong survival.[5][10] Notably, an alternate-day dosing schedule was effective in inhibiting leukemogenesis without causing significant immunosuppression.[4][5]
Clinical Antineoplastic Activity
A Phase 1/2a clinical trial (NCT02193958) evaluated the safety and efficacy of this compound-01 in patients with relapsed/refractory AML and myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML).[7]
| Indication | Number of Evaluable Patients | Response | Duration of Response | Reference |
| AML | 19 | 3 Partial Remissions (16%) | 5, 7, and 31 months | [7] |
| MDS/CMML | 20 | 2 Marrow Complete Remissions (10%) | One patient ongoing at 17 months | [7] |
The study demonstrated clinical activity and target inhibition in a heavily pretreated patient population.[7] However, the Phase 2a portion was closed due to increased mucositis events, indicating a need for further optimization of the dosing schedule to manage toxicity.[7][10]
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-01 in AML cell lines.
Methodology:
-
Cell Culture: AML cell lines (e.g., MOLM13, SKM1, HL60, U937, HEL, OCI-AML3, KG1, TF1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound-01 for 72 hours.[3]
-
Viability Assessment: Cell proliferation and viability are assessed using a trypan blue exclusion assay or other standard viability assays.[3]
-
Data Analysis: The percentage of viable cells relative to an untreated control is plotted against the drug concentration, and the IC50 value is calculated using non-linear regression analysis.
Apoptosis Assay
Objective: To determine the effect of this compound-01 on the induction of apoptosis.
Methodology:
-
Cell Treatment: AML cells are treated with this compound-01 at concentrations around the determined IC50 for a specified period.
-
Staining: Cells are harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (to distinguish late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[3]
High-Performance Liquid Chromatography (HPLC) for Guanine Nucleotide Levels
Objective: To measure the intracellular concentrations of guanine nucleotides following treatment with this compound-01.
Methodology:
-
Cell Lysis: AML cells treated with this compound-01 and control cells are harvested and lysed to extract intracellular metabolites.
-
Sample Preparation: The cell lysates are processed to remove proteins and other interfering substances.
-
HPLC Analysis: The prepared samples are injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector. The concentrations of guanine nucleotides (e.g., GTP) are quantified by comparing the peak areas to those of known standards.[2][3][8]
Visualizations
Caption: Mechanism of action of this compound-01.
Caption: In vitro experimental workflow for this compound-01.
Caption: Logical flow of this compound-01's antineoplastic effect.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Repurposing immunosuppressants for antileukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing immunosuppressants for antileukemia therapy | EMBO Molecular Medicine [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Efficacy of FF-10501 in Mouse Models of Acute Myeloid Leukemia: A Technical Guide
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of FF-10501, a novel inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), in mouse models of Acute Myeloid Leukemia (AML). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for AML.
Core Findings
This compound has demonstrated significant anti-leukemic activity in a clinically relevant mouse model of AML driven by the MLL-AF9 fusion oncogene. In vivo studies show that this compound suppresses the development of leukemia and confers a survival benefit.[1][2][3][4] The therapeutic effect is attributed to the inhibition of IMPDH, a rate-limiting enzyme in the de novo guanine nucleotide synthesis pathway, which is crucial for the proliferation of leukemia cells.[1][2] Mechanistically, this compound's anti-leukemic effects in MLL-fusion AML are also associated with the induction of myeloid differentiation and overactivation of the Toll-like receptor (TLR) signaling pathway.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo studies of this compound in an MLL-AF9 driven AML mouse model.
| Table 1: Survival Analysis | |
| Treatment Group | Outcome |
| Vehicle | Control group, represents baseline survival. |
| This compound-01 | Showed a significant survival benefit compared to the vehicle group.[1] |
| Table 2: Leukemia Progression | |
| Treatment Group | Effect on Leukemia Burden |
| Vehicle | Progressive increase in leukemic cells. |
| This compound-01 | Suppressed the development of MLL-AF9-driven AML.[1][2] |
| Table 3: Mechanism of Action | |
| Parameter | Observation upon this compound Treatment |
| Myeloid Differentiation | Induced in MLL-AF9 cells in vivo.[1] |
| Cell Cycle and Apoptosis | No significant induction of cell cycle arrest or apoptosis in MLL-AF9 cells in vivo under the tested conditions.[1] |
| TLR Signaling | Induced overactivation of the TLR-TRAF6-NF-κB signaling pathway.[1][2] |
| VCAM1 Upregulation | Increased expression of the adhesion molecule VCAM1.[1][2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
MLL-AF9 Driven AML Mouse Model
A retroviral transduction and bone marrow transplantation approach is utilized to generate the MLL-AF9 AML mouse model. This model recapitulates key features of human MLL-rearranged AML.
-
Retrovirus Production: The MSCV-neo-MLL-AF9 retroviral vector is co-transfected with a packaging plasmid into HEK293T cells to produce retroviral particles.
-
Hematopoietic Stem and Progenitor Cell (HSPC) Transduction: Bone marrow cells are harvested from donor mice (e.g., C57BL/6J). HSPCs are enriched and then transduced with the MLL-AF9-containing retrovirus via spinoculation.
-
Bone Marrow Transplantation (BMT): Recipient mice (e.g., lethally irradiated C57BL/6J) are intravenously injected with the transduced HSPCs. To create a more stable model, a secondary BMT can be performed where bone marrow from primary leukemic mice is transplanted into a new cohort of irradiated recipients.
-
Leukemia Monitoring: The progression of leukemia is monitored by analyzing the percentage of GFP-positive (leukemic) cells in the peripheral blood via flow cytometry.
This compound Administration
-
Drug Formulation: this compound is prepared for oral administration. The specific vehicle used for dissolution is a key detail for replication.
-
Dosing and Schedule: An alternate-day administration schedule has been shown to be effective.[1][3][4] This intermittent dosing regimen was found to suppress leukemogenesis without causing significant adverse effects on the immune system.[1][3][4]
-
Route of Administration: Oral gavage is a common method for administering this compound in mouse models.
Efficacy Evaluation
-
Survival Studies: Mice are monitored daily, and survival is recorded. Kaplan-Meier survival curves are generated to compare the vehicle-treated and this compound-treated groups.
-
Leukemia Burden Assessment: Peripheral blood is collected at regular intervals to quantify the percentage of leukemic cells. At the experimental endpoint, tissues such as bone marrow, spleen, and liver are harvested to assess leukemic infiltration.
-
Mechanism of Action Studies: To investigate the in vivo mechanism, leukemic cells are isolated from treated and control mice and subjected to further analysis, such as flow cytometry for differentiation markers (e.g., Mac-1, Gr-1, c-Kit), cell cycle analysis, and apoptosis assays.[1] For gene expression and metabolomic analyses, leukemic cells are sorted and processed for RNA sequencing and metabolome analysis.[1]
Visualizations
The following diagrams illustrate key pathways and workflows described in this guide.
Caption: Mechanism of action of this compound in AML cells.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: this compound-induced signaling pathway in MLL-fusion AML.
References
- 1. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPDH inhibition activates TLR-VCAM1 pathway and suppresses the development of MLL-fusion leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing immunosuppressants for antileukemia therapy | EMBO Molecular Medicine [link.springer.com]
- 4. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
The Pharmacodynamics of FF-10501: A Technical Guide for Cancer Research Professionals
An In-depth Analysis of a Novel IMPDH Inhibitor in Oncology
FF-10501 is an orally bioavailable, competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] By targeting this critical pathway, this compound disrupts DNA and RNA synthesis, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings to inform researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound functions by competitively inhibiting IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This enzymatic step is crucial for the de novo synthesis of guanosine triphosphate (GTP).[2] Cancer cells, particularly those that are rapidly dividing, are highly dependent on this pathway for a sufficient supply of guanine nucleotides for DNA and RNA replication.[2] Inhibition of IMPDH by this compound leads to a depletion of the intracellular GTP pool, which in turn disrupts essential cellular processes and induces cell death.[2] The active form of this compound is its ribosylmonophosphate metabolite, FF-10501RMP, which is formed intracellularly via adenine phosphoribosyltransferase.[1]
In Vitro Efficacy
Preclinical studies have demonstrated the potent anti-leukemic effects of this compound in various hematological malignancy cell lines.
Quantitative Analysis of In Vitro Activity
| Cell Line/Sample Type | Effective Concentration | Observed Effect | Citation |
| AML Cell Lines | ~30 µM | Induction of apoptosis | [3][4] |
| Primary AML Samples | ≥300 µM | Reduction of proliferation | [3][4] |
| MOLM-13, OCI-AML3, MOLT-3 | 40 µM | Induction of cell death | [3] |
In Vivo Efficacy
Preclinical evaluation in animal models has substantiated the anti-tumor potential of this compound. In a mouse model of MLL-AF9-driven AML, treatment with this compound demonstrated a significant survival benefit.[5] Further in vivo studies have shown that the therapeutic effect of IMPDH inhibition may be enhanced by an intact immune system, suggesting a potential interplay between the direct anti-leukemic effects and host immune responses.[6] One study indicated that treatment after tumors had reached a volume of 0.2 cm³ resulted in tumor growth arrest.
Clinical Pharmacology
A Phase 1/2a clinical trial of this compound-01 in patients with relapsed/refractory AML or myelodysplastic syndromes (MDS) has been conducted. The study explored oral doses ranging from 50 to 500 mg/m² administered twice daily (BID).[7][8]
Signaling Pathways and Molecular Mechanisms
The primary mechanism of this compound is the depletion of intracellular GTP. This has several downstream consequences for cancer cells.
De Novo Purine Synthesis Pathway Inhibition
Downstream Cellular Effects of GTP Depletion
The reduction in GTP levels triggers a cascade of events within the cancer cell, ultimately leading to cell cycle arrest and apoptosis. Furthermore, recent studies have indicated that IMPDH inhibition can lead to the overactivation of the Toll-like receptor (TLR)-TRAF6-NF-κB signaling pathway and upregulation of the adhesion molecule VCAM1, contributing to the anti-leukemic effects.[9][10]
References
- 1. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
- 6. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
- 10. IMPDH inhibition activates TLR-VCAM1 pathway and suppresses the development of MLL-fusion leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: FF-10501 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10501 is an orally bioavailable inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] By competitively inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis.[1][2] This disruption of nucleic acid synthesis leads to a decrease in tumor cell proliferation, making IMPDH an attractive target for cancer therapy.[1] Tumor cells, particularly those that are rapidly dividing, are highly dependent on the de novo nucleotide synthesis pathway and often overexpress IMPDH, rendering them more susceptible to its inhibition.[1] Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative and pro-apoptotic effects in acute myeloid leukemia (AML) cell lines.[3][4][5][6] This application note provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell lines using a common cell proliferation assay.
Mechanism of Action
This compound targets the de novo purine biosynthesis pathway. Specifically, it inhibits the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) by IMPDH. This enzymatic step is critical for the production of guanine nucleotides (GMP, GDP, and GTP). The depletion of these essential building blocks for DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The anti-proliferative effects of this compound can be rescued by the addition of exogenous guanosine, confirming its specific mechanism of action.[3][5]
Figure 1: this compound Mechanism of Action.
Experimental Protocols
A variety of in vitro assays can be employed to measure the effect of this compound on cell proliferation. Commonly used methods include direct cell counting using trypan blue exclusion, colorimetric assays such as the MTT or XTT assay which measure metabolic activity, and luminescent assays like the CellTiter-Glo® assay that quantify ATP levels as an indicator of cell viability. The following protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay, a robust and sensitive method for assessing cell proliferation.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is adapted for testing this compound on suspension AML cell lines (e.g., MOLM-13, MV4-11, HL-60) in a 96-well format.
Materials:
-
AML cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Perform a cell count using a hemocytometer and the trypan blue exclusion method to ensure high viability (>95%).
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of an opaque-walled 96-well plate.
-
Include wells with medium only to serve as a background control.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Add 100 µL of the diluted this compound solutions or vehicle control (medium with 0.1% DMSO) to the appropriate wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using a non-linear regression analysis.
-
Figure 2: Experimental Workflow for this compound Cell Proliferation Assay.
Data Presentation
The quantitative data from the cell proliferation assay should be organized for clear interpretation and comparison.
Table 1: Raw Luminescence Data (Example)
| This compound (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU |
| 0 (Vehicle) | 150,000 | 155,000 | 148,000 | 151,000 |
| 0.01 | 145,000 | 148,000 | 142,000 | 145,000 |
| 0.1 | 120,000 | 125,000 | 118,000 | 121,000 |
| 1 | 80,000 | 85,000 | 78,000 | 81,000 |
| 10 | 30,000 | 32,000 | 28,000 | 30,000 |
| 100 | 5,000 | 5,500 | 4,800 | 5,100 |
| Medium Only | 500 | 550 | 480 | 510 |
Table 2: Calculated Cell Viability and IC50
| This compound (µM) | Average Corrected RLU | % Viability |
| 0 (Vehicle) | 150,490 | 100.0% |
| 0.01 | 144,490 | 96.0% |
| 0.1 | 120,490 | 80.1% |
| 1 | 80,490 | 53.5% |
| 10 | 29,490 | 19.6% |
| 100 | 4,590 | 3.1% |
| IC50 (µM) | ~1.2 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for evaluating the in vitro anti-proliferative activity of this compound. The provided experimental workflow and data presentation guidelines will enable researchers to consistently and accurately assess the efficacy of this and other IMPDH inhibitors in relevant cancer cell line models. The potent and specific mechanism of action of this compound makes it a promising candidate for further investigation in the development of novel cancer therapeutics.
References
Application Notes and Protocols for FF-10501-Induced Apoptosis in Myeloid Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10501 is a potent and selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] By depleting the intracellular pool of guanine nucleotides, this compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those derived from myeloid leukemias.[1][2][4] Notably, this compound has demonstrated activity in acute myeloid leukemia (AML) cell lines that are resistant to hypomethylating agents.[1][2]
These application notes provide a summary of the quantitative effects of this compound on myeloid leukemia cell lines and detailed protocols for assessing its apoptosis-inducing activity.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on myeloid leukemia cell lines based on available preclinical studies.
Table 1: Proliferation Inhibition of this compound in Myeloid Leukemia Cell Lines
| Cell Line | IC50 (µM) | Notes |
| MOLM-13 | Not specified | Strong dose-dependent effect on proliferation.[3] |
| OCI-AML3 | Not specified | Dose-dependent growth suppression. |
| Multiple AML Cell Lines | ~30 | Concentration at which apoptosis is induced.[5] |
| Primary AML Samples (n=3) | >300 | Concentration for effective reduction in proliferation.[4][5] |
Table 2: Apoptosis Induction by this compound in Myeloid Leukemia Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration | Apoptosis Measurement | Observations |
| MOLM-13 | 40 | Not specified | Not specified | Induction of apoptosis. |
| OCI-AML3 | 40 | Not specified | Not specified | Induction of necrotic cell death. |
| MOLT-3 | 40 | Not specified | Not specified | Induction of apoptosis. |
| MOLM-13 | 0, 30, 100 | 5 days | Annexin V Staining | Dose-dependent increase in Annexin V positive cells.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for its investigation.
Caption: this compound mechanism of action.
Caption: Workflow for this compound evaluation.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Myeloid leukemia cell lines (e.g., MOLM-13, OCI-AML3, MV4-11, HL-60, Kasumi-1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
Protocol:
-
Culture myeloid leukemia cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Maintain cell densities between 1 x 10^5 and 1 x 10^6 cells/mL.
-
For experiments, seed cells in appropriate culture plates at a predetermined density.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final DMSO concentration should not exceed 0.1% and should be consistent across all conditions, including the vehicle control.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
96-well culture plates
-
This compound treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and treat with this compound as described above.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
This compound treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described in the cell culture protocol.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate gating strategies to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]
Western Blot for Caspase Cleavage
Materials:
-
This compound treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-8, anti-cleaved Caspase-8, anti-PARP, anti-cleaved PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Following this compound treatment, harvest and wash cells with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved forms of caspases and PARP is indicative of apoptosis.
References
- 1. Small molecule inhibitors of WNT signaling effectively induce apoptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
Measuring Intracellular GTP Levels Following FF-10501 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10501 is a potent and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] By targeting IMPDH, this compound effectively depletes the intracellular pool of guanosine triphosphate (GTP), a critical building block for DNA and RNA synthesis and a vital molecule for various cellular processes.[1][3] This depletion of GTP leads to the induction of apoptosis and a reduction in cell proliferation, particularly in cancer cells that have a high demand for nucleotides.[2][3] This document provides detailed protocols for measuring the intracellular GTP levels in cultured cells following treatment with this compound, a critical step in understanding its mechanism of action and preclinical efficacy.[2]
Data Presentation
Treatment of cancer cell lines, such as the acute myeloid leukemia (AML) cell line MOLM13, with this compound is expected to lead to a dose-dependent decrease in intracellular GTP levels.[2] While specific quantitative data on the fold-change in GTP levels post-FF-10501 treatment is not extensively available in public literature, studies have confirmed a significant decrease in phosphorylated guanosine levels (which includes GTP) as measured by high-performance liquid chromatography (HPLC).[2] It is important to note that in vivo studies may show less significant downregulation of GTP levels, potentially due to compensatory mechanisms within a complex biological system.[1]
Table 1: Expected Qualitative and Reported Experimental Outcomes of this compound Treatment on Intracellular Guanine Nucleotide Levels.
| Cell Line | Treatment | Expected Outcome | Reported Experimental Finding | Analytical Method |
| MOLM13 (AML) | This compound (e.g., 30 µM) | Decrease in intracellular GTP | Significant decrease in phosphorylated guanosine levels | HPLC |
| MLL-AF9 expressing cells (in vivo) | This compound | Decrease in intracellular GTP | Tendency to reduce intracellular guanine nucleotides, but not statistically significant | Metabolome Analysis |
Signaling Pathway and Experimental Workflow
Guanine Nucleotide Synthesis Pathway Inhibition by this compound
This compound acts on the de novo purine synthesis pathway. The diagram below illustrates the mechanism of action of this compound and its downstream consequences.
References
- 1. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-MS/MS Method for the Simultaneous Quantification of FF-10501 and its Active Metabolite Gemcitabine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of FF-10501, a novel oral prodrug, and its primary active metabolite, gemcitabine (dFdC), in human plasma. This compound is an investigational inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) that has been evaluated for the treatment of hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS)[1][2]. As a prodrug, this compound is converted in vivo to gemcitabine, a well-established anticancer agent[3][4]. Accurate quantification of both the parent compound and its active metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling. This method utilizes solid-phase extraction for sample cleanup and provides the necessary sensitivity and specificity for clinical research.
Metabolic Pathway of this compound
This compound exerts its therapeutic effect through its conversion to gemcitabine. Gemcitabine is then phosphorylated intracellularly by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, which inhibit DNA synthesis[4]. It is also converted to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU)[5].
Caption: Metabolic pathway of this compound to Gemcitabine and its subsequent metabolites.
Experimental Protocols
This protocol is based on established, highly sensitive methods for gemcitabine and its metabolites, adapted for the inclusion of the parent compound, this compound[5][6].
Materials and Reagents
-
Analytes: this compound, Gemcitabine (dFdC), and Gemcitabine-d2 (Internal Standard, IS).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
-
Matrix: Blank, drug-free human plasma with K2EDTA as anticoagulant.
Sample Preparation Workflow
A solid-phase extraction (SPE) procedure is recommended for clean sample preparation and to achieve high recovery and sensitivity[6].
Caption: Workflow for plasma sample preparation using solid-phase extraction (SPE).
HPLC-MS/MS Analytical Workflow
The separation and detection are performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Caption: High-level workflow for the HPLC-MS/MS analytical system.
Data and Results
HPLC and Mass Spectrometry Conditions
The following tables outline the starting parameters for method development. Conditions, especially MS parameters for this compound, must be empirically optimized.
Table 1: HPLC Operating Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold, re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | ~8 minutes |
Table 2: Mass Spectrometer Operating Conditions (Illustrative) | Parameter | Recommended Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Source Temp. | 500 °C | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | | this compound | TBD | TBD | | Gemcitabine | 264.1 | 112.1 | | Gemcitabine-d2 (IS) | 266.1 | 114.1 |
Note: TBD (To Be Determined). The exact mass and fragmentation pattern for this compound must be determined experimentally as it is not publicly available.
Method Validation Summary
The method should be validated according to FDA or EMA guidelines[8]. The table below summarizes typical acceptance criteria and representative performance data based on highly sensitive gemcitabine assays[6].
Table 3: Method Validation Performance and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Representative Performance Data[6] |
|---|---|---|
| Calibration Range | - | Gemcitabine: 2.5 - 500 pg/mL |
| Linearity (r²) | ≥ 0.99 | > 0.996 |
| Lower Limit of Quantitation (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤20% | 2.5 pg/mL for Gemcitabine |
| Intra- & Inter-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Intra- & Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 12% |
| Matrix Effect | IS-normalized factor within acceptable range | Consistent and reproducible |
| Recovery | Consistent and reproducible | > 85% |
Conclusion
The described HPLC-MS/MS method provides a framework for the sensitive and specific quantification of the novel prodrug this compound and its active metabolite gemcitabine in human plasma. The protocol, which combines efficient solid-phase extraction with modern LC-MS/MS technology, is suitable for supporting pharmacokinetic studies in a clinical setting. Full validation of the method, including the empirical determination of mass transitions for this compound, is required prior to its application in regulated bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
- 5. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating for Correlations between Specific Metabolites in Patients Receiving First-Line or Second-Line Immunotherapy for Metastatic or Recurrent NSCLC: An Exploratory Study Based on Two Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation, biopharmaceutical and pharmacokinetic evaluation of GSK-650394, a serum- and glucocort… [ouci.dntb.gov.ua]
Application Notes and Protocols: Investigating the Combination of FF-10501 and Azacitidine in Myelodysplastic Syndromes (MDS) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, preclinical data, and proposed clinical investigation of the combination therapy involving FF-10501, an inosine-5’-monophosphate dehydrogenase (IMPDH) inhibitor, and azacitidine, a hypomethylating agent, for the treatment of Myelodysplastic Syndromes (MDS). While a phase 2 clinical trial was planned for this combination, it was later withdrawn prior to patient enrollment.[1] Notably, preclinical studies have not consistently demonstrated a synergistic effect between this compound and hypomethylating agents in all tested cell lines.[2]
Therefore, this document serves as a resource for researchers interested in exploring the potential of this combination, providing detailed protocols for in vitro evaluation and summarizing the available data for this compound.
Introduction and Scientific Rationale
Myelodysplastic Syndromes are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML).[3] Azacitidine, a hypomethylating agent, is a standard treatment for higher-risk MDS, but a significant number of patients either do not respond or lose their response over time, highlighting the need for novel therapeutic strategies.[4][5]
This compound is an orally bioavailable and potent inhibitor of IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][6] By depleting intracellular pools of guanosine triphosphate (GTP), this compound has demonstrated anti-proliferative and pro-apoptotic effects in various myeloid leukemia cell lines, including those resistant to hypomethylating agents.[1][7] The rationale for combining this compound with azacitidine is based on their distinct mechanisms of action, which could potentially offer a therapeutic advantage in MDS, particularly in azacitidine-resistant disease.
Mechanism of Action
This compound: IMPDH Inhibition
This compound competitively inhibits IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the de novo synthesis of guanine nucleotides.[1] This leads to a reduction in intracellular GMP, GDP, and GTP levels, ultimately impairing DNA and RNA synthesis and inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][8]
Azacitidine: Hypomethylation and Cytotoxicity
Azacitidine is a pyrimidine nucleoside analog that, after being incorporated into DNA and RNA, inhibits DNA methyltransferases (DNMTs). This leads to a reduction in DNA methylation, re-expression of silenced tumor suppressor genes, and induction of cell differentiation and apoptosis.
Preclinical Data for this compound Monotherapy in MDS/AML Models
Preclinical studies have demonstrated the single-agent activity of this compound in various AML cell lines, including those resistant to hypomethylating agents.
| Cell Line | Type | IC50 of this compound (µM) | Reference |
| MOLM13 | AML | 4.3 | [2] |
| SKM1 | AML | Not specified | [2] |
| HL-60 | AML | Not specified | [2] |
| TF1 | AML (Decitabine-resistant) | 144.5 | [2] |
| U937 | AML | Not specified | [2] |
| KG1 | AML | Not specified | [2] |
| HEL | AML | Not specified | [2] |
| OCI-AML3 | AML | Not specified | [2] |
Table 1: In vitro activity of this compound in AML cell lines.[2]
This compound was shown to induce apoptosis and decrease intracellular concentrations of guanine nucleotides in a dose-dependent manner.[2] Importantly, the anti-proliferative effects of this compound were rescued by the addition of extracellular guanosine, confirming its mechanism of action via IMPDH inhibition.[1][8]
Proposed Clinical Investigation of this compound and Azacitidine Combination
A Phase 1/2 clinical trial (NCT03486353) was designed to evaluate the safety and efficacy of this compound in combination with azacitidine in patients with MDS. While this study was withdrawn, its design provides a framework for potential clinical investigation.
| Parameter | Details |
| Study Phase | Phase 1 run-in followed by Phase 2 |
| Patient Population | Previously untreated patients with high-risk MDS, or patients eligible for azacitidine treatment. |
| This compound Dosing | 400 mg/m² twice daily (BID) for 14 days.[9] |
| Azacitidine Dosing | 75 mg/m² subcutaneously (SC) or intravenously (IV) for 7 days.[9] |
| Cycle Length | 28 days.[9] |
| Primary Objective | To determine the response rate according to the International Working Group (IWG) Response criteria.[9] |
Table 2: Key parameters of the planned Phase 1/2 clinical trial of this compound and azacitidine in MDS (NCT03486353).[9]
Experimental Protocols for In Vitro Evaluation
The following protocols are provided as a guide for researchers to investigate the combination of this compound and azacitidine in MDS cell line models.
Cell Culture
-
Culture MDS cell lines (e.g., SKM-1, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before initiating experiments.
Cell Viability Assay (MTS/XTT)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of this compound and azacitidine, both as single agents and in combination (e.g., at a fixed molar ratio based on their respective IC50 values).
-
Add the drug solutions to the wells and incubate for 72 hours.
-
Add MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound, azacitidine, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Synergy Analysis
-
Utilize the cell viability data from the combination treatment experiments.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot Analysis
-
Treat cells with the drug combination for 24-48 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins involved in apoptosis (e.g., PARP, Caspase-3) and cell cycle regulation.
-
Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Intracellular Nucleotide Analysis by HPLC
-
Treat cells with this compound for 24 hours.
-
Extract intracellular metabolites using a cold methanol-based extraction method.
-
Analyze the levels of GMP, GDP, and GTP in the cell extracts by high-performance liquid chromatography (HPLC) as previously described.[2]
Conclusion
The combination of this compound and azacitidine represents a rational, though not yet clinically validated, approach for the treatment of MDS. This compound has demonstrated preclinical activity in HMA-resistant myeloid leukemia models, providing a strong basis for its investigation in patients who have failed azacitidine therapy. While initial preclinical data did not show synergy in all contexts, further investigation is warranted to explore different dosing schedules, sequences of administration, and the potential for clinical benefit in specific MDS patient populations. The protocols and data presented herein provide a framework for researchers to further explore the therapeutic potential of this combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Paper: Anti-Leukemia Effect of this compound-01, a Novel Inosine 5'-Monophosphate Dehydrogenase Inhibitor, in Advanced Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), Including Hypomethylating Agent (HMA) Failures [ash.confex.com]
- 3. Advancing drug development in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of cross‐resistance to FF‐10501, an inhibitor of inosine‐5′‐monophosphate dehydrogenase, in azacitidine‐resistant cell lines selected from SKM‐1 and MOLM‐13 leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different mechanisms of drug resistance to hypomethylating agents in the treatment of myelodysplastic syndromes and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: Western Blot Analysis of Apoptosis Markers Following FF-10501 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
FF-10501 is a novel and potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme for the de novo synthesis of guanine nucleotides.[1][2] By targeting this key metabolic pathway, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various hematological cancer cell lines, particularly those associated with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2][3] The induction of apoptosis, or programmed cell death, is a primary mechanism behind its anti-tumor activity.
Studies have indicated that this compound can trigger apoptosis through the activation of caspase-8, which subsequently engages the mitochondrial pathway, leading to the execution of cell death.[1][4] Western blotting is an indispensable technique for elucidating these molecular mechanisms. It allows for the sensitive and specific detection of key protein markers that are altered during the apoptotic process, such as the cleavage of caspases and their substrates, and changes in the expression of regulatory proteins like those in the Bcl-2 family.[5]
This application note provides a comprehensive protocol for using Western blot analysis to quantify the dose-dependent effects of this compound on critical apoptosis markers in cancer cell lines.
Apoptotic Signaling Pathway Induced by this compound
This compound initiates a cascade of events by inhibiting IMPDH, leading to cellular stress and the activation of apoptotic pathways. The diagram below illustrates the proposed mechanism, starting from enzyme inhibition to the final execution of apoptosis.
Caption: this compound induced apoptosis signaling pathway.
Data Presentation: Quantitative Analysis of Apoptosis Markers
The following table summarizes representative quantitative data from a Western blot analysis of a human AML cell line (e.g., MOLM-13) treated with this compound for 24 hours. Data represents the relative band intensity normalized to the β-actin loading control.
| Apoptosis Marker | Vehicle Control (0 µM) | This compound (20 µM) | This compound (40 µM) | Fold Change (at 40 µM) |
| Cleaved Caspase-3 (17/19 kDa) | 1.0 | 3.2 | 7.5 | ↑ 7.5x |
| Cleaved PARP (89 kDa) | 1.0 | 4.1 | 9.8 | ↑ 9.8x |
| Bax (Pro-apoptotic) | 1.0 | 1.5 | 2.1 | ↑ 2.1x |
| Bcl-2 (Anti-apoptotic) | 1.0 | 0.7 | 0.4 | ↓ 2.5x |
| Bax/Bcl-2 Ratio | 1.0 | 2.1 | 5.3 | ↑ 5.3x |
| β-actin (Loading Control) | 1.0 | 1.0 | 1.0 | - |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis.
Experimental Workflow Overview
Caption: Step-by-step workflow for Western blot analysis.
I. Cell Culture and Treatment
-
Cell Seeding: Seed a suitable hematological cancer cell line (e.g., MOLM-13, MOLT-3) in appropriate culture flasks or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 0.5 x 10⁶ cells/mL).
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 10, 20, 40 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment: Replace the existing medium with the medium containing this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
II. Protein Extraction and Quantification
-
Cell Harvesting: Collect cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane into a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (diluted in blocking buffer). Recommended primary antibodies include:
-
Rabbit anti-Cleaved Caspase-3
-
Rabbit anti-Cleaved PARP
-
Rabbit anti-Bax
-
Mouse anti-Bcl-2
-
Mouse anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer’s protocol.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control (β-actin) bands. The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is often calculated to assess the overall shift towards apoptosis.[6]
Interpretation of Results
-
Increased Cleaved Caspase-3 and Cleaved PARP: The appearance and increased intensity of the cleaved fragments of Caspase-3 (17/19 kDa) and PARP (89 kDa) are definitive markers of apoptosis execution.[7][8] A dose-dependent increase in these fragments after this compound treatment confirms its pro-apoptotic activity.
-
Altered Bax/Bcl-2 Ratio: The Bcl-2 family of proteins are critical regulators of the mitochondrial apoptosis pathway. An increase in the expression of pro-apoptotic proteins like Bax, coupled with a decrease in anti-apoptotic proteins like Bcl-2, results in a higher Bax/Bcl-2 ratio. This shift indicates a lowered threshold for apoptosis and permeabilization of the mitochondrial outer membrane.[9]
References
- 1. This compound induces caspase-8-mediated apoptotic and endoplasmic reticulum stress-mediated necrotic cell death in hematological malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
Application Note: FF-10501 for Cell Cycle Analysis by Flow Cytometry
Introduction
FF-10501-01 is a potent and selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] Guanine nucleotides are essential building blocks for DNA and RNA synthesis, and their depletion can lead to the induction of apoptosis and inhibition of cell proliferation in rapidly dividing cells, such as cancer cells.[1][2] this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in acute myeloid leukemia (AML), and has been evaluated in Phase 1/2a clinical trials.[1][3][4]
This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cancer cells using flow cytometry. It is important to note that published studies have shown that the effects of this compound-01 on cell cycle status can be variable and may not show statistically significant trends in all cell types or experimental conditions.[2][5] Therefore, careful titration of the compound and time-course experiments are highly recommended for each cell line being investigated.
Mechanism of Action
This compound acts as a purine-analogue antagonist.[1] Intracellularly, it is converted to its active form, which then competitively inhibits IMPDH. This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanosine monophosphate (GMP) and subsequently guanosine diphosphate (GDP) and guanosine triphosphate (GTP). The resulting depletion of the guanine nucleotide pool hampers DNA and RNA synthesis, leading to cell growth inhibition and apoptosis.[1]
Materials and Reagents
-
This compound-01 (prepare stock solution in an appropriate solvent, e.g., DMSO)
-
Cell line of interest (e.g., MOLM-13, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
Flow cytometry tubes
Experimental Protocol
This protocol provides a general guideline. Optimization of cell density, this compound concentration, and incubation time is crucial for each specific cell line and experimental goal.
1. Cell Culture and Treatment
-
Culture cells in appropriate medium to ~70-80% confluency (for adherent cells) or to a density of 0.5-1 x 10^6 cells/mL (for suspension cells).
-
Seed cells at a density of 0.2-0.5 x 10^6 cells/mL in fresh medium.
-
Prepare serial dilutions of this compound in complete culture medium. Based on preclinical studies, a concentration range of 1 µM to 100 µM can be a starting point.[1][2] A vehicle control (e.g., DMSO) must be included.
-
Add the this compound dilutions or vehicle control to the cell cultures.
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours). A time-course experiment is recommended to capture dynamic changes in the cell cycle.
2. Cell Harvesting and Fixation
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Remove the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1-2 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks if needed.
3. Staining
-
Centrifuge the fixed cells at 800-1000 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells with 1-2 mL of PBS.
-
Centrifuge and decant the PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
4. Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2 or PE-Texas Red).
-
Collect data for at least 10,000-20,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. Model the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a table for easy comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Incubation Time (h) | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control | 0 | 24 | ||||
| This compound | 10 | 24 | ||||
| This compound | 30 | 24 | ||||
| This compound | 100 | 24 | ||||
| Vehicle Control | 0 | 48 | ||||
| This compound | 10 | 48 | ||||
| This compound | 30 | 48 | ||||
| This compound | 100 | 48 |
Visualizations
Diagram 1: Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Diagram 2: Experimental Workflow
Caption: Workflow for cell cycle analysis with this compound.
Expected Results and Interpretation
Treatment with this compound is expected to cause a dose- and time-dependent decrease in cell proliferation. The effect on the cell cycle can be varied. In some cell lines, an accumulation of cells in a particular phase (e.g., G0/G1) might be observed, indicative of cell cycle arrest. In other cases, a significant change in the cell cycle distribution may not be apparent, even with clear evidence of apoptosis.[2][6] An increase in the sub-G1 population is indicative of apoptotic cells with fragmented DNA. The lack of a distinct cell cycle arrest in some models suggests that this compound may induce apoptosis irrespective of the cell cycle phase, or that the arrest is transient and difficult to capture at specific time points.
Troubleshooting
-
High debris in flow cytometry: Ensure gentle cell handling during harvesting and fixation. A filtering step before analysis may be necessary.
-
Broad CVs in G0/G1 and G2/M peaks: Ensure slow and steady addition of ethanol during fixation. Optimize the staining protocol and ensure the flow cytometer is properly calibrated.
-
No significant effect observed: Increase the concentration of this compound or the incubation time. Ensure the compound is active and properly dissolved. The chosen cell line might be resistant to this compound.
Conclusion
This application note provides a comprehensive protocol for assessing the effects of the IMPDH inhibitor this compound on the cell cycle using flow cytometry. Due to the reported variability of this compound's impact on cell cycle progression, it is essential to perform careful dose-response and time-course experiments to characterize its effects in the specific biological system under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
Application Notes and Protocols for Establishing FF-10501 Resistant Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10501 is a potent and selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] By depleting the intracellular pool of guanosine triphosphate (GTP), this compound disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] The development of resistance to targeted therapies like this compound is a significant challenge in oncology. Establishing this compound resistant cell lines in vitro is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome or circumvent this resistance.
These application notes provide a comprehensive guide to generating and characterizing this compound resistant cell lines. The protocols detailed below are designed to be adaptable to various cancer cell types and laboratory settings.
Putative Signaling Pathways in this compound Action and Resistance
This compound's primary mechanism of action is the direct inhibition of IMPDH, leading to the depletion of guanine nucleotides. This has downstream effects on multiple cellular processes reliant on GTP. Resistance can emerge through various mechanisms that either directly counteract the drug's effect or activate compensatory signaling pathways to promote cell survival.
Caption: this compound inhibits IMPDH, leading to guanine nucleotide depletion and subsequent cell cycle arrest and apoptosis. Resistance can arise from alterations in the drug target or activation of compensatory survival pathways.
Data Presentation: Quantitative Analysis of this compound Resistance
The primary method for quantifying resistance is the determination of the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of the resistant cell line compared to its parental counterpart is a key indicator of acquired resistance. The following table presents exemplar data from a study that developed a resistant cell line to an IMPDH inhibitor with a similar mechanism of action to this compound.
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| K562 (Parental) | AVN944 | 0.20 | - | [2] |
| K562 (Resistant) | AVN944 | 6.0 | 30 | [2] |
Note: This data is illustrative of the expected change in IC50 values upon the development of resistance to an IMPDH inhibitor. Researchers should generate their own dose-response curves and calculate IC50 values for their specific parental and newly established this compound resistant cell lines.
Experimental Protocols
Protocol 1: Establishment of this compound Resistant Cell Lines by Continuous Dose Escalation
This is the most common method for generating drug-resistant cell lines and mimics the clinical scenario of acquired resistance.
Workflow Diagram:
Caption: Workflow for generating this compound resistant cell lines using a dose-escalation approach.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)
-
Cryopreservation medium
Procedure:
-
Determine the Parental IC50:
-
Plate the parental cells at an appropriate density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Start by culturing the parental cells in their complete medium supplemented with a low concentration of this compound, typically in the range of the IC10 to IC20 determined in step 1.
-
Initially, a significant proportion of cells may die. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Passage the cells as they reach 70-80% confluency.
-
-
Dose Escalation:
-
Once the cells are proliferating at a stable rate in the initial this compound concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Again, expect an initial period of increased cell death followed by the recovery of a resistant population.
-
Continue this stepwise increase in this compound concentration. It is advisable to cryopreserve an aliquot of cells at each stable concentration step. This process can take several months.
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells are stably proliferating in a significantly higher concentration of this compound (e.g., 10-20 times the parental IC50).
-
The resulting cell line is now considered this compound resistant.
-
-
Characterization of the Resistant Phenotype:
-
Determine the IC50 of the resistant cell line to this compound and compare it to the parental line to calculate the fold resistance.
-
Assess the stability of the resistant phenotype by culturing the cells in drug-free medium for several passages and then re-determining the IC50.
-
Protocol 2: Analysis of Potential Resistance Mechanisms
Once a resistant cell line is established, it is crucial to investigate the underlying mechanisms of resistance.
Workflow Diagram:
Caption: Experimental workflow for the molecular characterization of this compound resistant cell lines.
A. Analysis of IMPDH Gene and Protein Expression:
-
Quantitative PCR (qPCR): Compare the mRNA expression levels of IMPDH1 and IMPDH2 in the parental and resistant cell lines to investigate gene upregulation.
-
Western Blot: Analyze the protein levels of IMPDH1 and IMPDH2 to confirm if increased mRNA levels translate to higher protein expression.
B. Sequencing of the IMPDH Gene:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the coding regions of IMPDH1 and IMPDH2 in both parental and resistant cell lines to identify any mutations that may alter the drug-binding site or enzyme activity.
C. Investigation of Bypass Signaling Pathways:
-
Phospho-protein arrays or Western Blotting: Assess the activation status of key signaling proteins in pathways that may compensate for IMPDH inhibition. This includes, but is not limited to:
-
PI3K/AKT/mTOR pathway: Analyze the phosphorylation of AKT and S6 ribosomal protein.
-
RAS/MAPK pathway: Analyze the phosphorylation of ERK1/2.
-
TLR/NF-κB pathway: Analyze the phosphorylation of IκBα and the nuclear translocation of NF-κB.
-
D. Metabolomic Analysis:
-
Liquid chromatography-mass spectrometry (LC-MS): Quantify the intracellular pools of guanine nucleotides (GMP, GDP, GTP) in parental and resistant cells, both at baseline and after this compound treatment, to determine if the resistant cells can maintain higher GTP levels.
Potential Mechanisms of Resistance to IMPDH Inhibitors
Based on existing literature for IMPDH inhibitors, several mechanisms could contribute to this compound resistance:
-
Target Alteration:
-
IMPDH Gene Amplification: Increased copies of the IMPDH1 or IMPDH2 gene can lead to overexpression of the target protein, requiring higher concentrations of the drug for effective inhibition.
-
IMPDH Gene Mutations: Mutations in the drug-binding site of IMPDH can reduce the affinity of this compound, rendering it less effective.
-
-
Activation of Bypass Pathways:
-
Upregulation of the Purine Salvage Pathway: Cells can potentially increase their reliance on the salvage pathway to recycle guanine from degraded nucleic acids, thereby bypassing the need for de novo synthesis.
-
Activation of Pro-survival Signaling: Upregulation of pathways such as PI3K/AKT/mTOR or RAS/MAPK can promote cell survival and proliferation, even in the presence of GTP depletion.
-
Overactivation of TLR Signaling: Inhibition of IMPDH has been shown to induce overactivation of the Toll-like receptor (TLR) signaling pathway, which may contribute to a pro-inflammatory and pro-survival state in some cancer cells.
-
Conclusion
The successful establishment and thorough characterization of this compound resistant cell lines are invaluable for advancing our understanding of drug resistance in cancer. The protocols and information provided herein offer a robust framework for researchers to generate these critical in vitro models. The insights gained from studying these resistant cell lines will be instrumental in the development of next-generation therapies and combination strategies to improve patient outcomes.
References
Troubleshooting & Optimization
FF-10501 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with the inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor, FF-10501, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1] As an orally bioavailable compound, it has been investigated for its antineoplastic activity, particularly in acute myeloid leukemia (AML).[2][3] The mechanism of action involves the competitive inhibition of IMPDH, which is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[4][5] By blocking this pathway, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby disrupting cancer cell proliferation.[4]
Q2: What are the primary reasons for this compound precipitation in cell culture media?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common challenge. Key reasons for this include:
-
Low Aqueous Solubility: Many inhibitors are hydrophobic by nature to facilitate crossing cell membranes, which limits their solubility in water-based media.[6]
-
"Salting Out" Effect: When a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[6]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
-
Media Composition: Components within the culture medium, such as salts and proteins, can interact with the inhibitor and decrease its solubility.[6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for dissolving this compound is Dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.[1]
Q4: How should I store this compound stock solutions?
A4: For long-term storage (months to years), powdered this compound should be kept at -20°C.[7] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[8]
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues you may encounter when preparing this compound for cell culture experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| Immediate Cloudiness/Precipitate | The final concentration exceeds the solubility limit in the aqueous medium. | Perform a dose-response experiment to identify the optimal, soluble concentration. Consider using a lower concentration or a different cell line that may be more sensitive.[9] |
| Rapid change in solvent polarity ("crashing out"). | Add the this compound stock solution dropwise into the pre-warmed (37°C) media while gently vortexing or swirling to ensure gradual and thorough mixing.[10] | |
| Crystals/Particles Form Over Time | Temperature fluctuations affecting solubility. | Ensure the media containing this compound is maintained at a constant 37°C. Avoid repeated warming and cooling cycles. |
| Instability of the compound in the media. | Prepare fresh dilutions of this compound in media for each experiment. Do not store the inhibitor in diluted, aqueous solutions for extended periods. | |
| Inconsistent Experimental Results | Degradation of the inhibitor due to improper storage. | Use fresh aliquots for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[11] |
| Inaccurate pipetting of viscous DMSO stock. | Calibrate pipettes regularly and use reverse pipetting techniques for viscous liquids like DMSO to ensure accurate dispensing. |
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 10 mM | Recommended for primary stock solution preparation.[1] |
| Ethanol | Poorly Soluble | Not recommended as a primary solvent. |
| Water | Poorly Soluble | This compound is a hydrophobic molecule. |
| Cell Culture Media (e.g., RPMI, DMEM) + 10% FBS | < 100 µM (Estimated) | Solubility is highly dependent on the final DMSO concentration and media components. It is crucial to maintain the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to avoid solvent toxicity and solubility issues. |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
-
Calculation: this compound has a molecular weight of 127.10 g/mol .[7] To prepare 1 mL of a 10 mM stock solution, weigh out 1.271 mg of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO (in this case, 1 mL).
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If complete dissolution is not achieved, briefly sonicate the tube in a water bath. Gentle warming to 37°C can also aid dissolution.[9]
-
Storage: Aliquot the 10 mM stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparing this compound Working Solution for Cell Treatment
-
Thaw Stock: Remove a single aliquot of the 10 mM this compound stock solution from -80°C and thaw at room temperature.
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution.
-
First, prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in pure DMSO.
-
Next, dilute the 1 mM intermediate stock 1:100 in pre-warmed complete cell culture medium to get a 10 µM working solution. This method helps to buffer the solvent change.
-
-
Direct Dilution (Alternative):
-
To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
-
Slowly add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed medium while gently vortexing. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to an equal volume of media.
-
Cell Treatment: Remove the existing media from your cultured cells and replace it with the media containing the final desired concentration of this compound or the vehicle control.
-
Incubation: Return the cells to a 37°C incubator with 5% CO2 for the desired experimental duration.
Visualizations
Caption: IMPDH inhibition by this compound blocks GTP synthesis and cell proliferation.
Caption: Experimental workflow for using this compound in cell culture experiments.
Caption: Troubleshooting flowchart for this compound solubility issues in cell culture.
References
- 1. This compound-01 | IMPDH inhibitor | Probechem Biochemicals [probechem.com]
- 2. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Repurposing immunosuppressants for antileukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing FF-10501 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of FF-10501 in in vitro studies. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme in the de novo synthesis pathway of guanine nucleotides.[2] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This disruption of nucleotide metabolism preferentially affects rapidly proliferating cells, such as cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death).[3] this compound is a prodrug of mizoribine.[3]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. However, based on preclinical studies, a broad range of 1 µM to 100 µM is a reasonable starting point for dose-response experiments. In acute myeloid leukemia (AML) cell lines, this compound has been shown to induce apoptosis at approximately 30 µM and effectively reduce proliferation at concentrations of 300 µM and above in primary AML samples. For some specific hematological malignant cell lines like MOLM-13, OCI-AML3, and MOLT-3, a clinically relevant dose of 40 µM has been shown to induce cell death.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) but not in water. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the DMSO stock should be diluted in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically recommended to be below 0.5%, with 0.1% being safe for most cell lines.[4]
Q4: Can the cytotoxic effects of this compound be reversed?
A4: Yes, the effects of this compound can be rescued by the addition of exogenous guanosine. This is because this compound specifically targets the de novo guanine nucleotide synthesis pathway. Supplementing the culture medium with guanosine allows cells to bypass the IMPDH inhibition and replenish their GTP pools through the salvage pathway, thereby restoring cell proliferation.
Q5: Are there any known off-target effects of this compound?
A5: this compound is a prodrug of mizoribine.[3] Mizoribine monophosphate, the active form, has been shown to inhibit the human RNA capping enzyme (HCE) in addition to its primary target, IMPDH.[5] This inhibition of HCE can impair mRNA capping in living cells, which is a critical process for mRNA stability, transport, and translation.[5] Researchers should be aware of this potential off-target effect when interpreting experimental results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - Final concentration of this compound exceeds its solubility in the aqueous medium.- High percentage of DMSO in the final working solution. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare working solutions fresh for each experiment.- Add the DMSO stock solution to the culture medium dropwise while gently vortexing to ensure rapid dispersion.[6]- If precipitation persists, consider lowering the final working concentration of this compound. |
| High Variability Between Replicate Wells | - Uneven cell seeding.- Incomplete dissolution of this compound.- Edge effects in the multiwell plate. | - Ensure a homogenous single-cell suspension before seeding.- Thoroughly mix the this compound working solution before adding to the wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Observed Effect at Expected Concentrations | - Cell line is resistant to IMPDH inhibition.- Inactive compound due to improper storage or handling.- Insufficient incubation time. | - Confirm the expression and activity of IMPDH in your cell line.- Test a fresh aliquot of the this compound stock solution.- Perform a time-course experiment to determine the optimal treatment duration. |
| Unexpected Biphasic Dose-Response Curve | - Complex biological responses to varying levels of GTP depletion.- Potential off-target effects at higher concentrations. | - Carefully analyze the full dose-response range.- Investigate downstream signaling pathways at different concentrations to understand the underlying mechanism. |
| Vehicle (DMSO) Control Shows Cytotoxicity | - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO. | - Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line.- Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.[4] |
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Apoptosis Assay | Induction of Apoptosis | ~30 µM | |
| Primary AML Samples | Acute Myeloid Leukemia | Proliferation Assay | Reduced Proliferation | ≥300 µM | |
| MOLM-13 | Acute Myeloid Leukemia | Cell Death Assay | Induction of Cell Death | 40 µM | |
| OCI-AML3 | Acute Myeloid Leukemia | Cell Death Assay | Induction of Cell Death | 40 µM | |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | Cell Death Assay | Induction of Cell Death | 40 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol outlines the steps for determining cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[7][8][9]
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background luminescence measurement.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Add the desired final concentrations of this compound to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it and the lyophilized CellTiter-Glo® Substrate to equilibrate to room temperature. Reconstitute the substrate with the buffer to prepare the CellTiter-Glo® Reagent.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of the prepared CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Plot the luminescence signal against the concentration of this compound to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the surface of apoptotic cells, and PI, which stains late apoptotic and necrotic cells.[10][11][12][13]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel. Include both untreated and vehicle-treated controls.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension to pellet the cells.
-
Adherent cells: Gently trypsinize and collect the cells. Collect the culture supernatant as it may contain apoptotic bodies. Combine with the harvested cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blotting for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, by Western blotting.[14][15][16][17]
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. b. Wash the membrane three times with TBST for 10 minutes each. c. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6b. Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize to a loading control like β-actin.
Visualizations
Caption: this compound inhibits IMPDH, blocking GTP synthesis and leading to apoptosis.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Decision tree for troubleshooting common issues with this compound experiments.
References
- 1. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Repurposing immunosuppressants for antileukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Overcoming FF-10501 Resistance in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the IMPDH inhibitor FF-10501 in Acute Myeloid Leukemia (AML) cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and other critical cellular processes. This depletion leads to anti-proliferative and pro-apoptotic effects in cancer cells, including AML cell lines.[2][3]
Q2: My AML cell line is not responding to this compound treatment. What are the potential reasons?
Several factors could contribute to a lack of response to this compound:
-
Inherent Resistance: Some AML subtypes may have intrinsic mechanisms that make them less sensitive to IMPDH inhibition.
-
Suboptimal Drug Concentration or Treatment Duration: The effective concentration and duration of this compound treatment can vary between cell lines.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence drug sensitivity.
-
Acquired Resistance: Cells may have developed resistance mechanisms during previous treatments or prolonged culture.
Q3: What are the known or hypothesized mechanisms of resistance to IMPDH inhibitors like this compound in AML?
While specific studies on acquired resistance to this compound are limited, potential mechanisms of resistance to IMPDH inhibitors in leukemia may include:
-
Upregulation of the Guanine Salvage Pathway: Cells can bypass the de novo synthesis pathway by utilizing the salvage pathway to recycle guanine from the extracellular environment. The presence of extracellular guanosine has been shown to rescue AML cells from this compound-induced cell death.[4][5]
-
Alterations in Downstream Signaling Pathways: Changes in pathways that are affected by GTP depletion, such as the TLR-VCAM1 pathway, may contribute to resistance.[6][7]
-
Formation of Drug-Resistant IMPDH Filaments: IMPDH can polymerize into filamentous structures known as cytoophidia, which have been shown to be more resistant to feedback inhibition.[8] This could potentially reduce the effectiveness of competitive inhibitors.
-
Acquisition of Additional Oncogenic Mutations: As seen with other targeted therapies in AML, the development of mutations in other signaling pathways (e.g., receptor tyrosine kinase pathways) could confer resistance.
Q4: Are there any known combination therapies that can overcome this compound resistance or enhance its efficacy?
Yes, preclinical studies suggest that combination therapies may be a promising strategy. For instance, the IMPDH inhibitor mycophenolic acid (MPA) has been shown to synergize with the BCL2 inhibitor Venetoclax in MLL-rearranged AML cells.[2][7] This suggests that combining this compound with agents that target different survival pathways could be effective.
Troubleshooting Guides
Problem: Decreased or no sensitivity to this compound in our AML cell line.
This guide provides a systematic approach to investigate and potentially overcome the lack of response to this compound in your AML cell line experiments.
Step 1: Verify Experimental Parameters
-
Confirm Drug Integrity: Ensure that the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
Optimize Drug Concentration and Exposure Time: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) and measure cell viability at different time points (e.g., 24, 48, 72 hours).
-
Standardize Cell Culture Conditions: Maintain consistent cell densities, passage numbers, and media formulations across experiments.
Step 2: Investigate Potential Resistance Mechanisms
-
Guanosine Rescue Experiment: To determine if the guanine salvage pathway is active and contributing to resistance, supplement the culture medium with exogenous guanosine. A reversal of the anti-proliferative effects of this compound in the presence of guanosine would suggest a dependence on this salvage pathway.
-
Analysis of Downstream Signaling Pathways: Investigate the activation status of pathways potentially involved in resistance, such as the TLR-NF-κB pathway, using techniques like Western blotting or reporter assays.
Step 3: Explore Strategies to Overcome Resistance
-
Combination Therapy: Based on preclinical evidence, consider combining this compound with other targeted agents. A synergistic effect may be observed with BCL2 inhibitors like Venetoclax, particularly in MLL-rearranged AML.
-
Alternative IMPDH Inhibitors: If resistance to this compound is suspected to be due to its specific binding mode, exploring novel allosteric IMPDH inhibitors could be a viable strategy.[9]
Data Presentation
Table 1: In Vitro Activity of this compound in Various AML Cell Lines
| Cell Line | Type | IC50 (µM) | Reference |
| MOLM13 | AML | 4.3 | [10] |
| SKM1 | AML | Not specified, but sensitive | [10] |
| HL60 | AML | Not specified, but sensitive | [10] |
| TF1 | AML (Decitabine-resistant) | 144.5 | [10] |
| U937 | AML | Not specified, but sensitive | [10] |
| KG1 | AML | Not specified, but sensitive | [10] |
| HEL | AML | Not specified, but sensitive | [10] |
| OCI-AML3 | AML | Not specified, but sensitive | [10] |
Experimental Protocols
Protocol 1: Guanosine Rescue Assay
-
Cell Seeding: Plate AML cells in a 96-well plate at a predetermined optimal density.
-
Treatment:
-
Add this compound at its IC50 or a relevant concentration.
-
In parallel wells, add the same concentration of this compound co-treated with varying concentrations of guanosine (e.g., 10 µM, 50 µM, 100 µM).
-
Include control wells with vehicle (e.g., DMSO) and guanosine alone.
-
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
Cell Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a cell counter.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with guanosine. A significant increase in viability in the presence of guanosine indicates a functional guanine salvage pathway that can rescue cells from this compound's effects.
Protocol 2: Combination Therapy Synergy Assay (this compound and Venetoclax)
-
Cell Seeding: Plate AML cells in a 96-well plate.
-
Drug Preparation: Prepare serial dilutions of this compound and Venetoclax.
-
Treatment: Treat cells with a matrix of concentrations of both drugs, including each drug alone and in combination.
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Measure cell viability.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Caption: Mechanism of action of this compound in AML cells.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing immunosuppressants for antileukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paper: Anti-Leukemia Effect of this compound-01, a Novel Inosine 5'-Monophosphate Dehydrogenase Inhibitor, in Advanced Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), Including Hypomethylating Agent (HMA) Failures [ash.confex.com]
Technical Support Center: FF-10501 Guanosine Rescue Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing guanosine rescue experiments to confirm the mechanism of action of FF-10501, a potent inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a critical enzyme in the de novo synthesis pathway of guanine nucleotides. By competitively inhibiting IMPDH, this compound prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a precursor for guanosine triphosphate (GTP).[1] This depletion of the intracellular guanine nucleotide pool disrupts DNA and RNA synthesis, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][3] Tumor cells are particularly vulnerable to IMPDH inhibition due to their high demand for nucleotides to support rapid cell division.[1]
Q2: What is the purpose of a guanosine rescue experiment in the context of this compound?
A2: A guanosine rescue experiment is a crucial validation assay to confirm that the observed cytotoxic or anti-proliferative effects of this compound are specifically due to the depletion of the guanine nucleotide pool. If the addition of exogenous guanosine, which can be utilized by cells through the salvage pathway to replenish GTP levels, reverses the effects of this compound, it provides strong evidence that the drug's primary mechanism of action is indeed the inhibition of IMPDH.[3]
Q3: My guanosine rescue experiment is not working as expected. What are some common troubleshooting steps?
A3: Here are some common issues and troubleshooting suggestions:
-
Issue: Guanosine is not rescuing the cells from this compound-induced toxicity.
-
Check Guanosine Concentration: Ensure you are using an adequate concentration of guanosine. Studies have shown that 100 µM guanosine is effective in rescuing the effects of IMPDH inhibitors like mycophenolic acid (MPA), a compound with a similar mechanism to this compound.[1] You may need to perform a dose-response experiment to determine the optimal guanosine concentration for your specific cell line and experimental conditions.
-
Timing of Guanosine Addition: Guanosine should ideally be added concurrently with or shortly after the addition of this compound to allow the cells to utilize the salvage pathway before significant cellular damage occurs.
-
Cell Line Sensitivity: Different cell lines may have varying dependencies on the de novo versus the salvage pathway for nucleotide synthesis. Cells with a highly efficient salvage pathway may be more readily rescued.
-
Guanosine Quality: Ensure the guanosine solution is fresh and has been stored correctly to prevent degradation.
-
-
Issue: The results of my cell viability or apoptosis assays are inconsistent.
-
Assay Choice: For cell viability, colorimetric assays like WST-1 or luminescent assays that measure ATP levels are commonly used. For apoptosis, flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are standard. Ensure your chosen assay is appropriate for your experimental setup.
-
Incubation Time: A common incubation time for assessing the effects of this compound is 72 hours.[1] However, the optimal timing can vary between cell lines. Consider performing a time-course experiment.
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and treatment groups, as this can significantly impact proliferation and viability measurements.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and the rescue effect of guanosine on cancer cell lines, as reported in preclinical studies.
Table 1: Effect of this compound on Cell Proliferation and Apoptosis
| Cell Line | This compound Concentration | Effect | Reference |
| AML Cell Lines | ~30µM | Induced apoptosis | [3] |
| MOLM13 | Dose-dependent | Decrease in phosphorylated guanosine levels | [3] |
| Primary AML Samples | ≥300µM | Reduced proliferation | [3] |
| MLL-AF9-expressing CB cells | 1-100 µM (for MPA) | Cell cycle arrest at G0/G1 and apoptosis | [1] |
Table 2: Guanosine Rescue of this compound and Mycophenolic Acid (MPA) Effects
| Cell Line | IMPDH Inhibitor | Inhibitor Concentration | Guanosine Concentration | Observed Effect of Guanosine | Reference |
| This compound-treated cells | This compound | Not specified | Not specified | Rescued proliferation | [3] |
| MLL-AF9 expressing CB cells | Mycophenolic Acid (MPA) | 1 µM | 100 µM | Reversed cell cycle arrest and apoptosis | [1] |
| MLL-AF9 expressing CB cells | Mycophenolic Acid (MPA) | 3.3 µM | 100 µM | Reversed differentiation | [1] |
Experimental Protocols
1. Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a dose range of this compound (e.g., 1-100 µM) in the presence or absence of 100 µM guanosine.[1] Include vehicle-treated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound with or without 100 µM guanosine for the desired time (e.g., 36 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
Caption: Mechanism of this compound action and guanosine rescue pathway.
Caption: General workflow for a guanosine rescue experiment.
Caption: Logical framework for interpreting guanosine rescue results.
References
- 1. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
FF-10501 Technical Support Center: Interpreting Variable Dose-Response Curves
Welcome to the technical support resource for researchers and drug development professionals working with FF-10501. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected or variable dose-response curves observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is an orally bioavailable inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides.[1] By competitively inhibiting IMPDH, this compound prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), leading to a depletion of the guanosine triphosphate (GTP) pool.[1] This disruption of guanine nucleotide synthesis interferes with DNA and RNA synthesis, ultimately inducing anti-proliferative and pro-apoptotic effects in rapidly dividing cells, such as cancer cells.[1][2][4]
Q2: We are observing a biphasic or U-shaped dose-response curve with this compound in our cell viability assay. At low concentrations, we see the expected inhibition of cell proliferation, but at higher concentrations, the inhibitory effect lessens. Is this a known phenomenon?
While published preclinical data for this compound generally shows a dose-dependent inhibition of proliferation, a biphasic (or hormetic) dose-response curve is a known phenomenon in pharmacology for various compounds.[4][5][6][7] This is not a widely reported characteristic for this compound, but it is not outside the realm of possibility. Such non-monotonic responses can be caused by several underlying mechanisms, including:
-
Off-target effects: At higher concentrations, drugs can interact with unintended molecular targets, leading to unforeseen biological responses.
-
Engagement of counter-regulatory signaling pathways: High concentrations of a drug might trigger cellular stress responses or survival pathways that counteract the primary inhibitory effect.
-
Receptor desensitization or downregulation: Although less likely for an intracellular enzyme inhibitor, this can be a factor for other drug classes.
-
Complex interactions with cellular metabolism and DNA repair: At varying concentrations, this compound could have complex effects on cellular processes beyond simple nucleotide depletion.
Q3: What are the potential molecular mechanisms that could lead to a biphasic dose-response curve with an IMPDH inhibitor like this compound?
Several hypotheses could explain a biphasic dose-response to this compound:
-
Activation of Compensatory Pathways: High concentrations of this compound, leading to severe GTP depletion, might activate stress-response pathways (e.g., p53-p21 pathway) that could, under certain cellular contexts, lead to cell cycle arrest rather than apoptosis, which might be interpreted as a lessened "killing" effect in some viability assays.[8]
-
Metabolic Reprogramming: Cells might adapt to GTP depletion by upregulating alternative metabolic pathways to survive, and this adaptation could be more pronounced at very high, sustained concentrations of the inhibitor.
-
Induction of Pro-survival Autophagy: In some contexts, drug-induced stress can trigger autophagy, which can be a pro-survival mechanism for cancer cells.
-
Alterations in Drug Efflux: At high concentrations, cells might upregulate drug efflux pumps, reducing the intracellular concentration of this compound.
Troubleshooting Variable Dose-Response Curves
If you observe a biphasic or inconsistent dose-response curve with this compound, consider the following troubleshooting steps and experimental workflows.
Initial Checks
-
Reagent and Compound Integrity:
-
Confirm the identity and purity of your this compound compound.
-
Prepare fresh stock solutions and serial dilutions.
-
Ensure the vehicle control is not contributing to cytotoxicity.
-
-
Cell Culture Conditions:
-
Verify the health and passage number of your cell line.
-
Check for any contamination (e.g., mycoplasma).
-
Ensure consistent cell seeding density.
-
-
Assay Parameters:
-
Confirm the linearity and dynamic range of your cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Evaluate potential artifacts with the assay itself at high compound concentrations (e.g., precipitation of this compound).
-
Check for edge effects on your multi-well plates.
-
Experimental Workflow for Investigating Biphasic Response
The following diagram outlines a logical workflow for investigating the potential causes of a biphasic dose-response.
Caption: Workflow for troubleshooting a biphasic dose-response.
Data Presentation
Table 1: Hypothetical Cell Viability Data Exhibiting a Biphasic Response
| This compound Concentration (µM) | % Cell Viability (Assay 1: MTT) | Standard Deviation | % Cell Viability (Assay 2: RealTime-Glo™) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 | 100 | 4.8 |
| 1 | 85 | 4.1 | 88 | 5.1 |
| 10 | 50 | 3.5 | 55 | 4.2 |
| 30 | 25 | 2.8 | 30 | 3.1 |
| 100 | 45 | 4.9 | 50 | 5.5 |
| 300 | 60 | 5.3 | 65 | 6.0 |
Table 2: Expected vs. Atypical Dose-Response Summary
| Dose Range | Expected Response | Atypical (Biphasic) Observation | Potential Explanation |
| Low (1-10 µM) | Dose-dependent decrease in viability | Dose-dependent decrease in viability | On-target IMPDH inhibition. |
| Optimal (approx. 30 µM) | Maximum inhibition of viability | Maximum inhibition of viability | Peak on-target effect. |
| High (>100 µM) | Continued or plateaued inhibition | Decreased inhibition of viability | Activation of compensatory survival pathways, off-target effects, or assay artifact. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT)
This protocol is for assessing cell viability and can be adapted for other colorimetric or fluorometric assays.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol helps determine if this compound induces cell cycle arrest at different concentrations.
-
Treatment: Seed cells in 6-well plates and treat with low, optimal inhibitory, and high (from the biphasic region) concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathway
This compound Mechanism of Action and a Hypothesized Biphasic Response Pathway
The following diagram illustrates the established mechanism of action of this compound and a hypothetical pathway that could lead to a biphasic dose-response. At lower, optimal concentrations, the primary effect of IMPDH inhibition leads to apoptosis. At higher concentrations, a secondary, counter-regulatory stress-response pathway may be activated, leading to cell cycle arrest and a reduction in the apoptotic response.
Caption: Hypothesized signaling in a biphasic response to this compound.
References
- 1. Facebook [cancer.gov]
- 2. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 6. Biphasic Dose Response → Term [fashion.sustainability-directory.com]
- 7. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing immunosuppressants for antileukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of FF-10501 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FF-10501. The information focuses on understanding and investigating the off-target effects of this inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound is an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1] This enzyme is crucial for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis preferentially affects rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.
Q2: Beyond GTP depletion, what are the known off-target or downstream effects of this compound in cancer cells?
A2: While the primary effect of this compound is on-target IMPDH inhibition, this can trigger several downstream signaling pathways that are not directly related to nucleotide synthesis. The most well-documented of these is the activation of the Toll-like receptor (TLR) signaling pathway, leading to the upregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1). Other reported downstream effects include the activation of the p53-p21 checkpoint pathway and potential modulation of mTORC1 signaling.[2][3][4]
Q3: How can I determine if this compound is inducing off-target effects in my cancer cell line?
A3: To investigate the off-target effects of this compound, you can assess the activation of key downstream signaling pathways. For the TLR-VCAM1 pathway, you can measure the activation of NF-κB, a key transcription factor downstream of TLRs, and the surface expression of VCAM-1. For the p53-p21 pathway, you can measure the phosphorylation of p53 and the expression of its downstream target, p21. For mTORC1 signaling, you can assess the phosphorylation status of key components like S6K1 and 4E-BP1. Detailed experimental protocols are provided in the Troubleshooting Guides section.
Q4: Are the off-target effects of this compound cell-type specific?
A4: Yes, the downstream effects of IMPDH inhibition can vary between different cancer cell types. For example, the activation of the p53 pathway is dependent on the p53 status of the cell line. It is crucial to characterize the specific off-target effects in your cancer cell model of interest.
Troubleshooting Guides
This section provides detailed methodologies and troubleshooting tips for key experiments to investigate the off-target effects of this compound.
Guide 1: Assessing Toll-like Receptor (TLR) Pathway Activation via NF-κB Reporter Assay
Objective: To determine if this compound treatment leads to the activation of the TLR signaling pathway by measuring the transcriptional activity of NF-κB.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture your cancer cell line of interest in the appropriate growth medium.
-
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
-
Quantitative Data Summary (Hypothetical):
| Cell Line | This compound Conc. (µM) | NF-κB Fold Activation (24h) |
| AML Cell Line (MOLM-13) | 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 | |
| 5 | 3.5 ± 0.4 | |
| 10 | 5.2 ± 0.6 | |
| Pancreatic Cancer (PANC-1) | 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.1 | |
| 5 | 1.5 ± 0.2 | |
| 10 | 1.9 ± 0.3 |
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low Signal | Low transfection efficiency. | Optimize transfection protocol (reagent-to-DNA ratio, cell density). Use a positive control (e.g., TNF-α) to confirm assay functionality. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal treatment duration. | |
| High Background | Contamination of reagents or cells. | Use fresh, sterile reagents and test for mycoplasma contamination. |
| "Leaky" promoter in the reporter construct. | Use a reporter with a minimal promoter. | |
| High Variability | Inconsistent cell numbers or transfection. | Ensure uniform cell seeding and transfection across all wells. |
Signaling Pathway Diagram:
Caption: this compound-induced TLR signaling pathway.
Guide 2: Quantifying VCAM-1 Surface Expression by Flow Cytometry
Objective: To measure the percentage of cells expressing VCAM-1 and the mean fluorescence intensity (MFI) on the cell surface following this compound treatment.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash cells with ice-cold PBS containing 1% BSA.
-
Incubate cells with a fluorescently-conjugated anti-VCAM-1 antibody or an isotype control antibody for 30 minutes on ice, protected from light.
-
Wash cells twice with PBS/BSA buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the percentage of VCAM-1 positive cells and the MFI compared to the isotype control.
-
Quantitative Data Summary (Hypothetical):
| Cell Line | This compound Conc. (µM) | % VCAM-1 Positive Cells | VCAM-1 MFI |
| AML Cell Line (MV4-11) | 0 (Vehicle) | 5.2 ± 1.1 | 150 ± 25 |
| 5 | 25.8 ± 3.5 | 450 ± 50 | |
| 10 | 45.3 ± 4.2 | 800 ± 75 | |
| Glioblastoma (U87) | 0 (Vehicle) | 2.1 ± 0.5 | 80 ± 15 |
| 5 | 8.9 ± 1.8 | 200 ± 30 | |
| 10 | 15.4 ± 2.1 | 350 ± 40 |
Troubleshooting:
| Issue | Possible Cause | Solution |
| High Background | Non-specific antibody binding. | Include an Fc block step before antibody staining. Titrate the antibody to the optimal concentration. |
| Dead cells binding the antibody. | Use a viability dye to exclude dead cells from the analysis. | |
| Weak Signal | Low VCAM-1 expression. | Use a brighter fluorochrome-conjugated antibody. Consider using a primary antibody followed by a fluorescent secondary antibody for signal amplification. |
| Inefficient staining. | Ensure proper antibody storage and handling. Optimize staining time and temperature. |
Experimental Workflow Diagram:
Caption: Workflow for VCAM-1 flow cytometry analysis.
Guide 3: Assessing p53-p21 Pathway Activation by Western Blot
Objective: To determine if this compound treatment activates the p53 pathway by measuring the levels of phosphorylated p53 (Ser15) and total p21 protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for different time points (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p53 (Ser15), total p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest to the loading control.
-
Quantitative Data Summary (Hypothetical):
| Cell Line (p53 wt) | This compound Conc. (µM) | p-p53 (Ser15) Fold Change (24h) | p21 Fold Change (24h) |
| HCT116 | 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 5 | 2.5 ± 0.3 | 3.1 ± 0.4 | |
| 10 | 4.8 ± 0.5 | 5.7 ± 0.6 | |
| A549 | 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 5 | 1.9 ± 0.2 | 2.4 ± 0.3 | |
| 10 | 3.2 ± 0.4 | 4.1 ± 0.5 |
Troubleshooting:
| Issue | Possible Cause | Solution |
| No or Weak Signal | Low protein expression. | Increase the amount of protein loaded. Use a more sensitive ECL substrate. |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. Ensure the secondary antibody is appropriate for the primary. | |
| High Background | Insufficient blocking or washing. | Increase blocking time and use fresh blocking buffer. Increase the number and duration of washes. |
| Antibody concentration too high. | Titrate the primary and secondary antibodies. |
Signaling Pathway Diagram:
Caption: this compound-induced p53-p21 pathway activation.
Guide 4: Investigating mTORC1 Signaling
Objective: To assess the impact of this compound on the mTORC1 signaling pathway by measuring the phosphorylation of its downstream targets, S6K1 and 4E-BP1.
Experimental Protocol:
This protocol is similar to the Western Blot protocol for the p53-p21 pathway.
-
Cell Culture and Treatment: As described in Guide 3.
-
Protein Extraction: As described in Guide 3.
-
Western Blotting:
-
Use primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control.
-
-
Densitometry Analysis: As described in Guide 3.
Quantitative Data Summary (Hypothetical):
| Cell Line | This compound Conc. (µM) | p-S6K1 (T389) Fold Change (24h) | p-4E-BP1 (T37/46) Fold Change (24h) |
| Leukemia Cell Line (K562) | 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 5 | 0.6 ± 0.1 | 0.7 ± 0.1 | |
| 10 | 0.3 ± 0.05 | 0.4 ± 0.08 | |
| Breast Cancer (MCF-7) | 0 (Vehicle) | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 5 | 0.8 ± 0.1 | 0.9 ± 0.1 | |
| 10 | 0.5 ± 0.1 | 0.6 ± 0.1 |
Troubleshooting:
Refer to the troubleshooting guide for Western Blotting in Guide 3. Pay close attention to the use of phosphatase inhibitors during protein extraction to preserve the phosphorylation status of the target proteins.
Signaling Pathway Diagram:
Caption: Potential impact of this compound on mTORC1 signaling.
References
- 1. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
FF-10501 Technical Support Center: Stability and Degradation in Aqueous Solutions
Welcome to the technical support center for FF-10501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Disclaimer: The following information is based on general knowledge of purine analog chemistry and established analytical methodologies. Specific stability data for this compound is not extensively available in public literature. Therefore, it is crucial for researchers to perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: Based on available information, this compound is reported to be soluble in DMSO but not readily soluble in water[1]. For experiments requiring aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. Be aware that the final concentration of DMSO should be kept low and consistent across experiments to avoid solvent-induced effects. Always visually inspect for precipitation after dilution.
Q2: What are the potential degradation pathways for this compound in aqueous solutions?
A2: As a purine analog, this compound may be susceptible to degradation through several pathways, including hydrolysis and oxidation.[2] Hydrolysis can occur at the glycosidic bond (if applicable to the full structure) or on the purine ring itself, particularly under acidic or alkaline conditions.[3][4] Oxidation of the purine ring is another potential degradation route. The specific degradation products will depend on the conditions (pH, temperature, light, presence of oxidizing agents).
Q3: How should I prepare and store this compound stock solutions?
A3: For short-term storage (days to weeks), it is advisable to store stock solutions prepared in anhydrous DMSO at 0-4°C. For long-term storage (months to years), aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is recommended to minimize freeze-thaw cycles[1]. Aqueous solutions of this compound are expected to be less stable and should ideally be prepared fresh for each experiment.
Q4: What analytical methods can be used to assess the stability of this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is the recommended approach for assessing the stability of this compound and quantifying its degradation products.[5][6] Such methods can separate the parent compound from its degradants, allowing for accurate quantification of its concentration over time. UV detection is commonly used for purine analogs.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
-
Possible Cause: The aqueous solubility of this compound has been exceeded.
-
Solution:
-
Decrease the final concentration of this compound in the aqueous solution.
-
Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects the experimental system.
-
Consider using a different co-solvent if compatible with your assay (e.g., ethanol).
-
Adjust the pH of the aqueous buffer, as the solubility of purine analogs can be pH-dependent. Perform a small-scale pH screening to assess its impact on solubility and stability.
-
Issue 2: Inconsistent experimental results or loss of compound activity over time.
-
Possible Cause: Degradation of this compound in the aqueous experimental medium.
-
Solution:
-
Conduct a preliminary stability study: Incubate this compound in your experimental buffer at the intended temperature for the duration of your experiment. Analyze samples at different time points using a stability-indicating HPLC method to determine the rate of degradation.
-
Prepare fresh solutions: Always prepare aqueous solutions of this compound immediately before use.
-
Control environmental factors: Protect solutions from light and maintain a constant temperature.
-
pH control: Ensure the pH of your buffer is stable throughout the experiment, as pH shifts can accelerate degradation.
-
Data Presentation: Summarizing Stability Data
When presenting stability data, a clear and structured table is essential for easy comparison. Below is a hypothetical example of how to present stability data for this compound under different conditions.
Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Time (hours) | % this compound Remaining (4°C) | % this compound Remaining (25°C) | % this compound Remaining (37°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 98.5 | 95.2 |
| 4 | 99.5 | 96.8 | 90.1 |
| 8 | 99.1 | 93.2 | 81.5 |
| 24 | 97.2 | 85.1 | 62.3 |
Table 2: Hypothetical Influence of pH on this compound Stability at 25°C
| Time (hours) | % this compound Remaining (pH 5.0) | % this compound Remaining (pH 7.4) | % this compound Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.2 | 98.5 | 94.7 |
| 4 | 98.1 | 96.8 | 88.9 |
| 8 | 95.9 | 93.2 | 78.2 |
| 24 | 90.5 | 85.1 | 55.6 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in an Aqueous Buffer
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the this compound stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%).
-
Incubation: Aliquot the test solution into several vials and incubate them under different conditions (e.g., varying temperatures, light exposure).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the respective vial.
-
Sample Quenching (if necessary): Stop the degradation process by, for example, freezing the sample immediately at -80°C or mixing with a quenching solution if the degradation is rapid at room temperature.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a standard C18 column. A common mobile phase for purine analogs consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on this compound. This involves exposing the compound to harsh conditions to generate degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Optimization: Analyze the stressed samples by HPLC. Optimize the mobile phase composition (gradient and isocratic elution), flow rate, and detection wavelength to achieve good separation between the this compound peak and the peaks of all degradation products.
-
Method Validation: Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
Caption: Workflow for this compound stability testing.
References
- 1. medkoo.com [medkoo.com]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. questjournals.org [questjournals.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting inconsistent results in FF-10501 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in FF-10501 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). By competitively inhibiting IMPDH, this compound blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides. This leads to a depletion of the guanosine triphosphate (GTP) pool, which in turn disrupts DNA and RNA synthesis, ultimately inhibiting the proliferation of rapidly dividing cells, such as cancer cells.[1]
Q2: Why am I observing variable effects on cell cycle progression with this compound treatment?
A2: It has been documented that the effects of this compound-01 on cell cycle status can be variable and may not show statistically significant trends.[2][3] This variability can be attributed to several factors, including:
-
Cell Line Specificity: Different cell lines possess unique genetic and metabolic profiles, which can influence their response to GTP depletion.
-
Drug Concentration and Exposure Time: The concentration of this compound and the duration of treatment can significantly impact the cellular outcome.
-
Cellular State: The initial growth phase and health of the cells at the time of treatment can affect their susceptibility to the drug.
Q3: Can this compound induce different types of cell death?
A3: Yes, this compound has been shown to induce both apoptosis and necrosis, depending on the cellular context.[4] For instance, in MOLM-13 and MOLT-3 hematological malignant cell lines, this compound induces apoptosis mediated by caspase-8 activation.[4][5] In contrast, in OCI-AML3 cells, it induces necrotic cell death via endoplasmic reticulum (ER) stress.[4][5] The specific cell death pathway activated can depend on the intrinsic apoptotic and stress response pathways of the cell line being studied.
Q4: Is there a way to rescue the effects of this compound in my cell culture experiments?
A4: Yes, the anti-proliferative and pro-apoptotic effects of this compound can be rescued by the addition of exogenous guanosine. Guanosine can be utilized by the salvage pathway for nucleotide synthesis, thereby bypassing the block in the de novo pathway caused by IMPDH inhibition and replenishing the guanine nucleotide pool.[2][3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Suggestion |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency at the time of seeding, and media composition. Variations in these parameters can alter cellular metabolism and drug sensitivity. |
| Drug Stability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Confirm the stability of the compound under your specific experimental conditions. |
| Assay Method | The choice of viability or proliferation assay (e.g., MTT, CellTiter-Glo) can influence the measured IC50. Use a consistent assay protocol and ensure the readout is within the linear range. |
| Cell Line Integrity | Periodically perform cell line authentication to ensure the absence of cross-contamination or genetic drift, which can lead to changes in drug sensitivity. |
Issue 2: Observing a mix of apoptotic and necrotic cells, making interpretation difficult.
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Heterogeneity | The cell line may contain subpopulations with different sensitivities to this compound. Consider single-cell cloning to establish a more homogeneous population for your experiments. |
| Drug Concentration | High concentrations of this compound may lead to a rapid depletion of GTP, causing a switch from a programmed apoptotic response to a more necrotic phenotype. Perform a dose-response experiment and analyze markers for both apoptosis (e.g., cleaved caspase-3, Annexin V) and necrosis (e.g., LDH release, HMGB1 release) at various concentrations. |
| Timing of Analysis | The kinetics of apoptosis and secondary necrosis can vary. Conduct a time-course experiment to identify the optimal time point for observing a clear apoptotic or necrotic phenotype. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Different Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | ~30 (induces apoptosis) | [2][3] |
| OCI-AML3 | Acute Myeloid Leukemia | 40 (induces cell death) | [5] |
| MOLT-3 | Acute Lymphoblastic Leukemia | 40 (induces cell death) | [5] |
Table 2: Effect of this compound on Intracellular Guanine Nucleotide Levels
| Cell Line | Treatment | Change in Phosphorylated Guanosine Levels | Reference |
| MOLM-13 | This compound-01 | Significant decrease | [2][3] |
Experimental Protocols
1. Measurement of Intracellular Guanine Nucleotides by HPLC
This protocol is a general guideline and may require optimization for your specific cell type and equipment.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells using a suitable extraction buffer (e.g., 0.6 M trichloroacetic acid).
-
Centrifuge to pellet the protein precipitate.
-
-
Sample Preparation:
-
Neutralize the supernatant containing the nucleotides with a suitable buffer (e.g., 1.5 M KHCO3).
-
Filter the samples through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ an ion-pairing reagent (e.g., tetrabutylammonium bromide) in the mobile phase to retain the negatively charged nucleotides.
-
A typical mobile phase could consist of a buffer such as potassium phosphate with an organic modifier like acetonitrile.[6]
-
Detect the nucleotides using a UV detector at approximately 252 nm.[6]
-
Quantify the peaks by comparing their area to a standard curve of known guanine nucleotide concentrations.
-
2. Caspase-8 Activity Assay (Colorimetric)
This protocol is based on the detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate Ac-IETD-pNA.
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells with this compound.
-
Pellet the cells and resuspend in a chilled lysis buffer.
-
Incubate on ice to ensure complete lysis.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic extract.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell lysate.
-
Add the reaction buffer containing DTT.
-
Add the Caspase-8 substrate (Ac-IETD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-8 activity in the sample.
-
3. Assessment of Endoplasmic Reticulum (ER) Stress
ER stress can be monitored by examining the activation of the unfolded protein response (UPR).
-
Western Blotting for UPR Markers:
-
Treat cells with this compound.
-
Lyse cells and perform SDS-PAGE and Western blotting.
-
Probe for key ER stress markers such as:
-
Phosphorylated PERK (p-PERK)
-
Phosphorylated eIF2α (p-eIF2α)
-
ATF4
-
CHOP (GADD153)
-
GRP78/BiP
-
-
-
XBP1 mRNA Splicing Analysis:
-
Isolate total RNA from this compound-treated cells.
-
Perform RT-PCR using primers that flank the splice site of XBP1 mRNA.
-
Activation of the IRE1 pathway during ER stress leads to the splicing of XBP1 mRNA, which can be visualized as a smaller PCR product on an agarose gel.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. promega.com [promega.com]
- 3. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. This compound induces caspase-8-mediated apoptotic and endoplasmic reticulum stress-mediated necrotic cell death in hematological malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on FF-10501 efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of FF-10501 concentration on its efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1] By competitively inhibiting IMPDH, this compound prevents the conversion of inosine monophosphate to xanthosine monophosphate, a critical step in the de novo synthesis of guanine nucleotides.[1] This disruption of DNA and RNA synthesis leads to a decrease in tumor cell proliferation, as cancer cells are highly dependent on a rapid supply of nucleotides for division.[1]
Q2: What are the effective concentrations of this compound in preclinical in vitro studies?
In vitro studies have demonstrated a dose-dependent effect of this compound on acute myeloid leukemia (AML) cell lines. A concentration of approximately 30 μM has been shown to induce apoptosis.[2][3] For reducing cell proliferation in primary AML samples, concentrations of 300 μM and above were effective.[2][3]
Q3: What were the administered doses and observed clinical responses in the Phase 1/2a clinical trial (NCT02193958)?
In the Phase 1/2a dose-escalation study, this compound was administered orally to patients with relapsed/refractory AML or myelodysplastic syndromes (MDS) at doses ranging from 50 to 500 mg/m² twice daily (BID).[4] The recommended Phase 2 dose was determined to be 400 mg/m² BID for 21 days of a 28-day cycle. Clinical activity was observed, with some AML patients achieving partial remission and some MDS/CMML patients attaining marrow complete remission.[4]
Troubleshooting Guide
Problem: Inconsistent anti-proliferative effects in in vitro experiments.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Ensure that the concentration of this compound is appropriate for the cell type being studied. Based on preclinical data, concentrations around 30 μM are effective for inducing apoptosis, while higher concentrations (≥300 μM) may be necessary to see a significant reduction in proliferation in primary cells.[2][3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Cell culture media composition.
-
Possible Cause 3: Cell line resistance.
-
Solution: While this compound has shown efficacy in hypomethylating agent (HMA)-resistant cell lines, the sensitivity of different cell lines can vary.[3] If you suspect resistance, consider using a panel of cell lines with known sensitivities to benchmark your results.
-
Problem: Difficulty translating in vitro effective concentrations to an in vivo model.
-
Possible Cause: Pharmacokinetic properties of this compound.
-
Solution: Direct translation of in vitro concentrations to in vivo doses can be challenging. The Phase 1/2a clinical trial of this compound revealed a mean steady-state half-life of 3-9 hours with dose-proportional pharmacokinetics and no evidence of drug accumulation. This indicates that the drug is cleared relatively quickly. When designing in vivo experiments, consider a dosing schedule that maintains a therapeutic concentration, such as twice-daily administration, which was used in the clinical trial.
-
Data Summary
Table 1: In Vitro Efficacy of this compound in AML Cells
| Parameter | Effective Concentration | Cell Type | Reference |
| Apoptosis Induction | ~30 μM | AML Cell Lines | [2][3] |
| Proliferation Reduction | ≥300 μM | Primary AML Samples | [2][3] |
Table 2: this compound Phase 1/2a Clinical Trial (NCT02193958) Dosing and Efficacy
| Patient Population | Dosing Regimen | Efficacy | Reference |
| Relapsed/Refractory AML | 50-500 mg/m² BID | Partial Remission in some patients | [4] |
| Myelodysplastic Syndromes (MDS/CMML) | 50-500 mg/m² BID | Marrow Complete Remission in some patients | [4] |
| Recommended Phase 2 Dose | 400 mg/m² BID (21 days on/7 days off) |
Experimental Protocols
Cell Proliferation Assay
-
Cell Plating: Seed AML cell lines or primary patient samples in 96-well plates at a predetermined density.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Analysis: Assess cell proliferation using a standard method such as trypan blue exclusion, MTT assay, or a cell counter.
Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a set duration.
-
Staining: Stain the cells with Annexin V and a viability dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
High-Performance Liquid Chromatography (HPLC) for Guanine Nucleotide Levels
-
Cell Lysis: After treatment with this compound, lyse the cells to extract intracellular metabolites.
-
Sample Preparation: Process the cell lysates to prepare them for HPLC analysis.
-
HPLC Analysis: Use a validated HPLC method to separate and quantify the intracellular levels of guanine nucleotides (e.g., GTP).
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical response and pharmacokinetics from a phase 1 study of an active dosing schedule of flavopiridol in relapsed chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: FF-10501 Versus Mizoribine in the Inhibition of IMPDH
In the landscape of immunosuppressive and anti-neoplastic drug development, inosine monophosphate dehydrogenase (IMPDH) has emerged as a critical therapeutic target. This enzyme plays a pivotal role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA replication and cellular proliferation. Consequently, inhibition of IMPDH can effectively arrest the growth of rapidly dividing cells, such as activated lymphocytes and cancer cells. This guide provides a detailed comparison of two prominent IMPDH inhibitors: FF-10501 and mizoribine.
This compound is a novel, orally bioavailable inhibitor of IMPDH, while mizoribine is an established immunosuppressant.[1][2] Both are prodrugs that are converted intracellularly to their active forms. This compound is metabolized to this compound ribosylmonophosphate (FF-10501RMP), and mizoribine is phosphorylated to mizoribine monophosphate (MZP).[2] These active metabolites are the entities that directly inhibit IMPDH.
Comparative Efficacy: A Look at the Data
Direct comparative studies detailing the inhibitory potency of FF-10501RMP and MZP against IMPDH under identical experimental conditions are limited in publicly available literature. However, data from separate studies provide valuable insights into their relative effectiveness.
A key study has demonstrated that FF-10501RMP exhibits potent inhibition of both human IMPDH isoforms, IMPDH1 and IMPDH2, with IC50 values in the nanomolar range. Notably, the study highlights that the potency of FF-10501RMP is equivalent to that of mycophenolic acid (MPA), a well-characterized IMPDH inhibitor.
| Compound | Target | IC50 (nm) |
| FF-10501RMP | IMPDH1 | 35 |
| IMPDH2 | 19 | |
| Mycophenolic Acid (MPA) | IMPDH1 | 35 |
| IMPDH2 | 12 | |
| Data sourced from a study on the inhibitory effects of FF-10501RMP and mycophenolic acid on IMPDH enzyme activities. |
For mizoribine, its active form, MZP, is recognized as a highly potent antagonist of IMPDH.[3] One study reported an inhibitory constant (Ki) value of 10⁻⁸ M for MZP against IMPDH, underscoring its strong inhibitory capacity.
It is important to note that while both compounds are potent IMPDH inhibitors, the provided IC50 and Ki values are from different studies and may not be directly comparable due to variations in experimental conditions. However, the data collectively suggests that both this compound and mizoribine, through their active metabolites, are highly effective at inhibiting IMPDH activity.
Mechanism of Action: Targeting the Guanine Nucleotide Synthesis Pathway
Both FF-10501RMP and MZP function as competitive inhibitors of IMPDH. They compete with the enzyme's natural substrate, inosine monophosphate (IMP), for binding to the active site. This competitive inhibition prevents the conversion of IMP to xanthosine monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanosine monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP). The depletion of the intracellular pool of guanine nucleotides ultimately leads to the suppression of DNA and RNA synthesis, thereby halting cellular proliferation.
References
- 1. Repurposing immunosuppressants for antileukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FF-10501 and Mycophenolic Acid for the Treatment of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors, FF-10501 and mycophenolic acid (MPA), in the context of Acute Myeloid Leukemia (AML) treatment. The information presented is based on available preclinical and clinical data to support research and development efforts in oncology.
Executive Summary
Both this compound and mycophenolic acid target IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which is crucial for the proliferation of leukemia cells. This compound is a novel, potent IMPDH inhibitor that has been investigated in a Phase 1/2a clinical trial for AML and myelodysplastic syndromes (MDS). Mycophenolic acid, a widely used immunosuppressant, has also demonstrated anti-leukemic properties in preclinical studies, particularly in MLL-rearranged AML. While both compounds share a common mechanism of action, differences in their preclinical efficacy and clinical development status are notable. This guide will delve into the available data on their mechanism of action, preclinical efficacy, and clinical findings.
Mechanism of Action: Targeting Guanine Nucleotide Synthesis
This compound and mycophenolic acid are both potent, non-competitive, and reversible inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).[1][3] T and B lymphocytes, as well as rapidly proliferating cancer cells like AML blasts, are highly dependent on this de novo pathway for DNA and RNA synthesis.[1][4] By inhibiting IMPDH, both this compound and MPA lead to the depletion of intracellular guanine nucleotide pools, which in turn induces cell cycle arrest and apoptosis in susceptible cells.[5][6]
Recent studies have also suggested that IMPDH inhibition can induce overactivation of Toll-like receptor (TLR) signaling in AML cells, leading to the upregulation of the cell adhesion molecule VCAM1, which may contribute to their anti-leukemic effects.[3]
References
- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing immunosuppressants for antileukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycophenolic Acid Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of IMPDH Inhibitors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of a suitable inosine monophosphate dehydrogenase (IMPDH) inhibitor is a critical step in various therapeutic areas, including immunosuppression, antiviral, and anticancer research. This guide provides an objective, data-driven comparison of prominent IMPDH inhibitors, focusing on their in vitro performance.
Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), IMPDH plays a pivotal role in DNA and RNA synthesis, signal transduction, and cellular energy metabolism. Consequently, inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, thereby suppressing the proliferation of rapidly dividing cells like lymphocytes and cancer cells. This makes IMPDH an attractive target for therapeutic intervention.
This guide offers a head-to-head comparison of several well-established and novel IMPDH inhibitors, presenting their biochemical potency and cellular activity through structured data tables. Detailed experimental protocols for key in vitro assays are also provided to aid in the replication and validation of these findings.
Quantitative Comparison of IMPDH Inhibitors
The following tables summarize the in vitro inhibitory activities of various IMPDH inhibitors against the human IMPDH2 isoform, unless otherwise specified. It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations. Therefore, direct comparison of absolute values across different studies should be made with caution.
Table 1: Biochemical Inhibition of Human IMPDH2
| Inhibitor | Type of Inhibition | IC50 (nM) | Ki (nM) | Reference(s) |
| Mycophenolic Acid (MPA) | Non-competitive, Reversible | 20,000 | - | |
| Merimepodib (VX-497) | Uncompetitive, Reversible | 7 | - | |
| AVN-944 (VX-944) | Non-competitive | - | 6-10 | |
| VX-148 | Uncompetitive | - | 6 | |
| Ribavirin | Competitive | - | - | |
| Mizoribine | Competitive | - | - |
Note: IC50 and Ki values are highly dependent on assay conditions. The data presented here are compiled from various sources and may not be directly comparable.
Table 2: Cellular Activity of IMPDH Inhibitors
| Inhibitor | Cell-Based Assay | Cell Type | IC50 (µM) | Reference(s) |
| Mycophenolic Acid (MPA) | Lymphocyte Proliferation | Human Lymphocytes | Varies (nM to low µM range) | |
| VX-497 | Antiviral Activity (HBV) | HepG2 2.2.15 | 0.33 | |
| Ribavirin | Antiviral Activity (HBV) | HepG2 2.2.15 | >61 | |
| Mizoribine | Lymphocyte Proliferation | Human Lymphocytes | Varies |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of IMPDH inhibition and the methods used to assess it, the following diagrams illustrate the de novo purine biosynthesis pathway and a general workflow for an in vitro IMPDH inhibition assay.
FF-10501: A Promising Avenue in Overcoming Chemoresistance
FF-10501, a novel inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), demonstrates a significant lack of cross-resistance with several conventional chemotherapeutic agents, particularly in hematological malignancies. This characteristic positions this compound as a potential therapeutic option for patients who have developed resistance to standard-of-care treatments.
This compound is a prodrug that is intracellularly converted to its active form, this compound ribosylmonophosphate (FF-10501RMP).[1] This active metabolite potently inhibits both IMPDH1 and IMPDH2, key enzymes in the de novo synthesis of guanine nucleotides.[1] By depleting the intracellular pool of guanosine triphosphate (GTP), this compound disrupts DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[2] This unique mechanism of action suggests that this compound may be effective against tumors that have developed resistance to drugs with different cellular targets.
Comparison of In Vitro Efficacy and Cross-Resistance
Experimental data from studies on leukemia cell lines highlights the differential sensitivity to this compound in cells resistant to other chemotherapeutics. A key study demonstrated that while leukemia cell lines (SKM-1 and MOLM-13) developed significant resistance to the hypomethylating agent azacitidine, they retained their sensitivity to this compound.[1]
| Cell Line | Drug | IC50 (µM) in Parental Cells | IC50 (µM) in Azacitidine-Resistant Cells | Fold-Resistance |
| SKM-1 | Azacitidine | 1.2 | >100 | >83 |
| Decitabine | 0.03 | 0.4 | 13 | |
| Cytarabine | 0.04 | 0.6 | 15 | |
| Gemcitabine | 0.003 | 0.008 | 2.7 | |
| This compound | 3.5 | 4.2 | 1.2 | |
| MOLM-13 | Azacitidine | 0.8 | >100 | >125 |
| Decitabine | 0.02 | 0.3 | 15 | |
| Cytarabine | 0.03 | 0.5 | 17 | |
| Gemcitabine | 0.002 | 0.005 | 2.5 | |
| This compound | 2.9 | 3.8 | 1.3 |
Table 1: In vitro cytotoxicity of various chemotherapeutic agents against parental and azacitidine-resistant leukemia cell lines. The data illustrates the lack of significant cross-resistance for this compound. Data sourced from[1].
While extensive data on this compound cross-resistance in solid tumors is still emerging, studies on other IMPDH inhibitors provide promising insights. For instance, the IMPDH inhibitor mycophenolic acid (MPA) has shown synergistic cytotoxic effects with various chemotherapeutic agents in glioblastoma cells, including the alkylating agent BCNU, the topoisomerase inhibitor irinotecan, the platinum compound oxaliplatin, and the taxane paclitaxel. Furthermore, IMPDH2 has been identified as a contributor to doxorubicin resistance in triple-negative breast cancer, suggesting that its inhibition could resensitize resistant tumors.
Signaling Pathway of this compound-Induced Apoptosis
The depletion of GTP by this compound triggers a cascade of downstream signaling events culminating in apoptosis. This process involves the modulation of several key pathways.
Figure 1: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Generation of Azacitidine-Resistant Cell Lines
Azacitidine-resistant SKM-1 and MOLM-13 cell lines were established by continuous exposure to escalating concentrations of azacitidine over a period of 6 months. The parental cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The resistant sublines were maintained in culture medium containing a maintenance concentration of azacitidine to ensure the stability of the resistant phenotype.[1]
Cell Viability Assay
The in vitro cytotoxicity of this compound and other chemotherapeutic agents was determined using a Cell Counting Kit-8 (CCK-8) assay. The experimental workflow is as follows:
Figure 2: Experimental workflow for cell viability assay.
Parental and resistant cells were seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours of incubation, cells were treated with various concentrations of the test compounds. Following a 72-hour incubation period, CCK-8 solution was added to each well, and the plates were incubated for an additional 2-4 hours. The absorbance was then measured at 450 nm using a microplate reader. The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.[1]
Conclusion
The available preclinical data strongly suggests that this compound's unique mechanism of action as an IMPDH inhibitor allows it to circumvent common resistance mechanisms observed with other chemotherapeutics. Its efficacy in azacitidine-resistant leukemia cell lines, coupled with the synergistic potential of IMPDH inhibitors with a range of agents in solid tumors, underscores the promise of this compound as a valuable addition to the oncologist's armamentarium, particularly for treating refractory cancers. Further clinical investigation is warranted to fully elucidate its cross-resistance profile across a broader spectrum of malignancies.
References
- 1. Lack of cross‐resistance to FF‐10501, an inhibitor of inosine‐5′‐monophosphate dehydrogenase, in azacitidine‐resistant cell lines selected from SKM‐1 and MOLM‐13 leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Potential Synergy: A Comparative Guide to FF-10501 and Venetoclax in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FF-10501, an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), and venetoclax, a BCL-2 inhibitor. While direct preclinical or clinical studies assessing the synergistic effects of this specific combination are not yet publicly available, this document outlines the individual mechanisms of action, proposes a strong theoretical basis for their synergistic interaction, and provides detailed experimental protocols to investigate this potential.
Executive Summary
This compound and venetoclax represent two distinct and targeted approaches to cancer therapy. This compound disrupts cellular metabolism by inhibiting guanine nucleotide synthesis, leading to cell cycle arrest and apoptosis.[1][2] Venetoclax directly targets the anti-apoptotic protein BCL-2, restoring the natural process of programmed cell death.[1][3][4][5] The potential for synergy lies in a multi-pronged assault on cancer cell survival: this compound-induced metabolic stress may lower the threshold for apoptosis, making malignant cells more susceptible to BCL-2 inhibition by venetoclax. Specifically, evidence suggests that guanine nucleotide depletion can lead to the downregulation of BCL-2 and the upregulation of pro-apoptotic proteins like Bax, creating a favorable environment for venetoclax's mechanism of action.[1]
Mechanisms of Action
This compound: An IMPDH Inhibitor
This compound is an orally bioavailable inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[6] By competitively inhibiting IMPDH, this compound prevents the conversion of inosine monophosphate to xanthosine monophosphate.[6] This leads to a depletion of the guanosine triphosphate (GTP) pool, which is critical for DNA and RNA synthesis.[6] Rapidly proliferating cancer cells, with their high demand for nucleic acid synthesis, are particularly vulnerable to IMPDH inhibition.[6] The resulting metabolic stress can induce cell cycle arrest and apoptosis.[1][2] Studies have shown that this compound-induced apoptosis can be mediated by caspase-8 activation, followed by the activation of the mitochondrial pathway.[3]
Venetoclax: A BCL-2 Inhibitor
Venetoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[1][3][4][5] In many hematological malignancies, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing cancer cells from undergoing programmed cell death.[3] Venetoclax mimics the action of BH3-only proteins, binding with high affinity to the BH3-binding groove of BCL-2.[4][7] This displaces pro-apoptotic proteins, which are then free to activate the mitochondrial apoptosis pathway, leading to the activation of caspases and subsequent cell death.[4][7]
Proposed Synergistic Mechanism
A synergistic effect between this compound and venetoclax is hypothesized to occur through a dual-pronged attack on cancer cell survival pathways. The metabolic stress induced by this compound's inhibition of IMPDH and subsequent guanine nucleotide depletion is expected to prime cancer cells for apoptosis. This priming may occur through the downregulation of anti-apoptotic proteins, including BCL-2 itself, and the upregulation of pro-apoptotic proteins.[1] With the cancer cell's intrinsic apoptotic machinery already tilted towards cell death by this compound, the direct inhibition of the remaining BCL-2 by venetoclax would be significantly more effective, leading to a synergistic induction of apoptosis.
Hypothetical Experimental Data for Synergy Assessment
The following tables represent the type of quantitative data that would be generated from the experimental protocols outlined below to assess the synergy between this compound and venetoclax.
Table 1: In Vitro Cytotoxicity (IC50) in AML Cell Lines (Hypothetical Data)
| Cell Line | This compound IC50 (µM) | Venetoclax IC50 (nM) | Combination Index (CI)* |
| MOLM-13 | 15.2 | 5.8 | 0.45 (Synergistic) |
| MV4-11 | 25.8 | 8.1 | 0.52 (Synergistic) |
| OCI-AML3 | 32.5 | 15.3 | 0.68 (Synergistic) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Table 2: Apoptosis Induction in MOLM-13 Cells at 48h (Hypothetical Data)
| Treatment | % Annexin V Positive Cells |
| Vehicle Control | 5.2% |
| This compound (10 µM) | 15.8% |
| Venetoclax (5 nM) | 22.4% |
| This compound (10 µM) + Venetoclax (5 nM) | 68.5% |
Table 3: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of AML (Hypothetical Data)
| Treatment Group | Median Survival (Days) | Tumor Burden Reduction (%) |
| Vehicle Control | 25 | 0 |
| This compound | 35 | 30 |
| Venetoclax | 42 | 45 |
| This compound + Venetoclax | 68 | 85 |
Experimental Protocols for Synergy Evaluation
The following are detailed methodologies for key experiments to validate the hypothesized synergy between this compound and venetoclax.
In Vitro Cytotoxicity and Synergy Analysis
-
Cell Lines: A panel of acute myeloid leukemia (AML) cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) should be used.
-
Reagents: this compound (dissolved in DMSO), Venetoclax (dissolved in DMSO), cell culture medium (e.g., RPMI-1640 with 10% FBS), and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density.
-
A dose-response matrix of this compound and venetoclax is created, with each drug tested alone and in combination at various concentrations.
-
Cells are incubated with the drugs for a specified time (e.g., 72 hours).
-
Cell viability is assessed using a luminescent or fluorescent-based assay.
-
The IC50 values for each drug alone are calculated.
-
The combination index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assays
-
Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Procedure:
-
Cells are treated with vehicle, this compound alone, venetoclax alone, or the combination at specified concentrations for various time points (e.g., 24, 48, 72 hours).
-
Cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
-
Western blot analysis for cleaved caspase-3 and PARP can also be performed to confirm apoptosis.
-
BCL-2 Family Protein Expression Analysis
-
Procedure:
-
Cells are treated with this compound at various concentrations and time points.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Western blot analysis is performed to assess the expression levels of BCL-2, MCL-1, BCL-XL (anti-apoptotic), and BAX, BAK, BIM (pro-apoptotic) proteins.
-
Quantitative real-time PCR (qRT-PCR) can be used to measure changes in the mRNA levels of these genes.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cells (either cell lines or patient-derived xenografts).
-
Procedure:
-
Once tumors are established, mice are randomized into four groups: vehicle control, this compound alone, venetoclax alone, and the combination of this compound and venetoclax.
-
Drugs are administered according to a predetermined dosing schedule.
-
Tumor growth is monitored regularly.
-
Survival is monitored as a primary endpoint.
-
At the end of the study, tumors and bone marrow can be harvested for pharmacodynamic analysis (e.g., assessment of apoptosis and protein expression).
-
References
- 1. Guanine nucleotide depletion triggers cell cycle arrest and apoptosis in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces caspase-8-mediated apoptotic and endoplasmic reticulum stress-mediated necrotic cell death in hematological malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Guanosine supplementation reduces apoptosis and protects renal function in the setting of ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
Navigating the Treatment Landscape of Hypomethylating Agent-Resistant Myelodysplastic Syndromes: A Comparative Analysis of FF-10501 and Alternative Therapies
For researchers, scientists, and drug development professionals, the challenge of treating myelodysplastic syndromes (MDS) that have developed resistance to hypomethylating agents (HMAs) is a critical area of ongoing investigation. This guide provides a comprehensive comparison of the novel agent FF-10501 against other therapeutic alternatives, supported by experimental data and detailed methodologies to inform further research and development in this field.
Myelodysplastic syndromes are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML). While HMAs such as azacitidine and decitabine are the standard of care, a significant portion of patients either do not respond or eventually relapse, leading to a poor prognosis. In this context, the development of new therapeutic strategies is paramount.
This compound is an orally bioavailable, potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, this compound disrupts DNA and RNA synthesis, leading to anti-proliferative and pro-apoptotic effects in cancer cells, including those resistant to HMAs.[1][2]
Comparative Efficacy of this compound and Alternative Agents
The clinical activity of this compound has been evaluated in a Phase 1/2a dose-escalation study in patients with relapsed/refractory AML and HMA-resistant MDS or chronic myelomonocytic leukemia (CMML).[3] In this heavily pretreated population, this compound demonstrated clinical efficacy.
Here, we compare the performance of this compound with other treatment modalities for HMA-resistant MDS, including novel HMAs, targeted therapies, and chemotherapy.
| Treatment Modality | Agent(s) | Overall Response Rate (ORR) | Key Efficacy Endpoint(s) | Median Overall Survival (OS) |
| IMPDH Inhibitor | This compound | 10% (marrow CR) [3] | 2 of 20 evaluable MDS/CMML patients achieved marrow complete remission (mCR).[3] | Not Reported |
| Novel HMAs | Guadecitabine | 14.3%[4] | In a Phase II study of patients who failed azacitidine, the ORR was 14.3%.[4] | 7.1 months[5] |
| Oral Azacitidine (CC-486) | 35%[6] | In patients who had failed prior injectable HMA therapy.[6] | Not Reported | |
| Oral Decitabine/Cedazuridine (ASTX727) | 62% | In 50 patients with MDS or CMML.[7] | Not Reported | |
| BCL-2 Inhibitor | Venetoclax + HMA | 10% (CR), 32% (mCR)[8] | In patients post-HMA failure.[8] | 12.6 months[8] |
| Multikinase Inhibitor | Rigosertib | No significant improvement vs. Physician's Choice[9] | Did not meet primary endpoint of improved OS in the INSPIRE Phase 3 trial.[9] | 6.4 months[9] |
| Intensive Chemotherapy | Various regimens (e.g., 7+3) | 41%[7] | In a retrospective analysis of over 300 HMA-refractory patients.[7] | 10.8 months[7] |
| Immunomodulatory | Lenalidomide | 35.5%[10] | In a Phase II trial of patients who failed HMA therapy.[10] | 8.9 months[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for the key clinical trials cited.
This compound (NCT02193958)
-
Study Design: A Phase 1/2a open-label, dose-escalation study.[3]
-
Patient Population: Patients with relapsed/refractory AML or HMA-resistant MDS/CMML.[3]
-
Dosing Regimen:
-
Response Assessment: Response was evaluated according to the International Working Group (IWG) 2006 criteria for MDS.
Guadecitabine
-
Study Design: A multicenter, open-label, randomized, Phase 1/2 trial.[11]
-
Patient Population: Patients with intermediate or high-risk MDS, either treatment-naïve or relapsed/refractory to previous HMA treatment.[11]
-
Dosing Regimen: Subcutaneous guadecitabine at 60 mg/m² or 90 mg/m² on days 1-5 of a 28-day cycle.[11]
-
Response Assessment: Efficacy was assessed based on IWG 2006 criteria.
Rigosertib (INSPIRE Trial - NCT02562443)
-
Study Design: A global, multi-center, randomized, controlled Phase 3 trial.[5]
-
Patient Population: Higher-risk MDS patients who had progressed on, failed to respond to, or relapsed after HMA therapy.[5]
-
Dosing Regimen: Intravenous rigosertib (1800 mg/24h for 72 hours every 2 weeks for 16 weeks, then every 4 weeks) plus Best Supportive Care (BSC) versus Physician's Choice plus BSC.[12][13]
-
Primary Endpoint: Overall Survival (OS).[13]
Venetoclax with Hypomethylating Agents
-
Study Design: Retrospective multicenter study.[8]
-
Patient Population: Adult patients with MDS, including those who had failed prior HMA therapy.[8]
-
Dosing Regimen: Venetoclax in combination with an HMA (azacitidine or decitabine). Doses of venetoclax ranged from 70 to 400 mg.[8]
-
Response Assessment: Response rates were a key outcome.
Signaling Pathway of this compound
This compound's mechanism of action is centered on the inhibition of the de novo purine synthesis pathway, which is critical for rapidly proliferating cancer cells.
Discussion and Future Directions
The data presented highlight the challenging landscape of HMA-resistant MDS. While this compound has shown modest clinical activity, its development was halted in Phase 2a due to increased mucositis events.[3] This underscores the need for therapies with favorable safety profiles.
Alternative agents have demonstrated varying degrees of efficacy. Novel oral HMAs like ASTX727 have shown promising overall response rates, potentially offering a more convenient and effective treatment option.[7] The combination of venetoclax with HMAs has also shown encouraging response rates in the post-HMA failure setting.[8] Intensive chemotherapy remains a viable option for medically fit patients, often as a bridge to potentially curative allogeneic stem cell transplantation.[7] Lenalidomide has shown activity, particularly in patients with del(5q) cytogenetic abnormalities.[1]
The future of HMA-resistant MDS treatment will likely involve a more personalized approach, considering the molecular and cytogenetic features of individual patients to select the most appropriate therapy. Further clinical trials are needed to directly compare these novel agents and combination strategies to establish a new standard of care for this high-risk patient population.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P719: RANDOMIZED PHASE 1-2 STUDY TO ASSESS SAFETY AND EFFICACY OF LOW-DOSE (LD) ORAL DECITABINE/CEDAZURIDINE (ASTX727) IN LOWER-RISK MYELODYSPLASTIC SYNDROMES (LR-MDS) PATIENTS: INTERIM SAFETY ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the role of venetoclax in combination with hypomethylating agents in higher risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Onconova Therapeutics Announces Topline Results from the [globenewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. ajmc.com [ajmc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Lenalidomide As a Second-Line Therapy after Failure of Hypomethylating Agents in Patients with Myelodysplastic Syndrome | Blood | American Society of Hematology [ashpublications.org]
- 11. Guadecitabine (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Onconova Moving Forward with Phase 3 INSPIRE Pivotal Trial [globenewswire.com]
A Comparative Analysis of FF-10501 and Other Purine Synthesis Inhibitors for Researchers and Drug Development Professionals
A deep dive into the mechanisms, potency, and experimental evaluation of key molecules targeting de novo purine synthesis, providing a comprehensive resource for researchers in oncology and immunology.
This guide offers a detailed comparative analysis of FF-10501, a novel inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), and other established purine synthesis inhibitors. We will explore their mechanisms of action, comparative potency based on available preclinical data, and provide standardized protocols for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research and development programs.
Introduction to Purine Synthesis Inhibition
The de novo synthesis of purines is a fundamental cellular process essential for the production of DNA and RNA, cellular energy transfer, and signaling pathways. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway to meet their high demand for nucleotides. This dependency makes the enzymes of the de novo purine synthesis pathway attractive targets for therapeutic intervention, particularly in the fields of oncology and immunology.
Inhibitors of this pathway can be broadly categorized into two main classes:
-
IMPDH Inhibitors: These molecules target inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, these drugs deplete the intracellular pool of guanosine triphosphate (GTP), leading to cell cycle arrest and apoptosis.
-
Purine Analogs: These compounds are structurally similar to natural purine bases and can interfere with purine metabolism through various mechanisms, including incorporation into DNA and RNA, leading to cytotoxicity, or by inhibiting multiple enzymes in the purine synthesis pathway.
This guide will focus on a comparative analysis of this compound, an IMPDH inhibitor, with other key players in both categories.
Mechanism of Action: A Closer Look
This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of IMPDH.[1] It is a prodrug of mizoribine, and its active form, FF-10501RMP, competitively inhibits IMPDH. This inhibition prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[2] The resulting depletion of the guanine nucleotide pool disrupts DNA and RNA synthesis, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][3] Preclinical studies have shown its efficacy in acute myeloid leukemia (AML) cell lines, including those resistant to hypomethylating agents.[3]
Mycophenolic Acid (MPA) , the active metabolite of the prodrug mycophenolate mofetil (MMF), is another potent, non-competitive, and reversible inhibitor of IMPDH.[4] Similar to this compound, MPA's inhibition of IMPDH leads to the depletion of guanine nucleotides, resulting in a cytostatic effect on lymphocytes. It is widely used as an immunosuppressant in solid organ transplantation to prevent rejection.
Mizoribine , an imidazole nucleoside, also functions by inhibiting IMPDH. It is used as an immunosuppressant, primarily in Japan, for the treatment of rheumatoid arthritis and lupus nephritis, and to prevent rejection in renal transplantation.[5] this compound is a prodrug of mizoribine.
Ribavirin , a synthetic nucleoside analog, inhibits IMPDH, contributing to its broad-spectrum antiviral activity. Its mechanism also involves interference with viral RNA capping and induction of lethal mutagenesis of viral genomes.
Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP) . 6-MP is then metabolized to thiopurine nucleotides, which have multiple effects on the purine synthesis pathway. These metabolites inhibit several enzymes involved in de novo purine synthesis and can also be incorporated into DNA and RNA, leading to cytotoxicity.[2][3] This multi-faceted mechanism contributes to their use as both immunosuppressants and anti-cancer agents.
Comparative Potency of IMPDH Inhibitors
The following table summarizes the available in vitro potency data for this compound and other key IMPDH inhibitors. It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentrations, and assay methodology.
| Inhibitor | Target(s) | IC50 | Ki | Notes |
| FF-10501RMP | IMPDH1, IMPDH2 | Not explicitly stated, but showed equivalent potency to MPA | Not explicitly stated | FF-10501RMP is the active form of this compound. |
| Mycophenolic Acid (MPA) | IMPDH1, IMPDH2 | ~20 µM (in some studies) | Not explicitly stated | A widely used IMPDH inhibitor. |
| Mizoribine | IMPDH | IC50 values vary across studies | Not explicitly stated | Active metabolite of the prodrug this compound. |
| Ribavirin | IMPDH | IC50 values are generally higher than MPA | Not explicitly stated | Also has other antiviral mechanisms. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: De novo purine synthesis pathway and points of inhibition.
Caption: Experimental workflow for comparing purine synthesis inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate comparison of enzyme inhibitors. Below are representative protocols for the key assays discussed in this guide.
IMPDH Inhibition Assay
This protocol is adapted from standard methods for determining the inhibitory activity of compounds against IMPDH.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human IMPDH2.
Materials:
-
Recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT, 0.1 mg/ml BSA
-
Substrates: Inosine monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (e.g., this compound, Mycophenolic Acid) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant IMPDH2 enzyme to the desired concentration in Assay Buffer.
-
Prepare stock solutions of IMP and NAD+ in Assay Buffer. The final concentrations in the assay will typically be around the Km values for each substrate.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or DMSO for control)
-
IMPDH2 enzyme solution
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Measurements should be taken at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell Proliferation (MTT) Assay
This protocol outlines a common method for assessing the anti-proliferative effects of purine synthesis inhibitors on cancer cell lines.[7][8]
Objective: To determine the effect of test compounds on the proliferation of a cancer cell line (e.g., AML cell line).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density in complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a further 2-4 hours, or until the crystals are fully dissolved.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
This compound represents a promising next-generation IMPDH inhibitor with demonstrated preclinical activity in hematological malignancies. Its mechanism of action, centered on the depletion of guanine nucleotides, is shared with other established IMPDH inhibitors like mycophenolic acid and mizoribine. While direct comparative potency data is still emerging, initial findings suggest that its active form has comparable in vitro activity to mycophenolic acid.
In contrast, purine analogs such as azathioprine and 6-mercaptopurine exert their effects through a broader range of mechanisms, including inhibition of multiple steps in the de novo purine synthesis pathway and incorporation into nucleic acids.
The selection of a purine synthesis inhibitor for research or therapeutic development will depend on the specific context, including the target cell type, the desired therapeutic window, and the potential for off-target effects. The experimental protocols provided in this guide offer a standardized framework for the head-to-head comparison of these and other novel purine synthesis inhibitors, facilitating the identification of the most promising candidates for further investigation. As research in this area continues, a deeper understanding of the nuances of each inhibitor's mechanism and a growing body of comparative data will be crucial for advancing the development of targeted and effective therapies.
References
- 1. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azathioprine and 6-mercaptopurine alter the nucleotide balance in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchtweet.com [researchtweet.com]
Validating the Anti-Leukemic Activity of FF-10501 in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of FF-10501 in primary patient samples against other therapeutic alternatives. The information is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
This compound is a novel, orally bioavailable inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] By targeting this pathway, this compound selectively induces anti-proliferative and pro-apoptotic effects in cancer cells, which are highly dependent on a constant supply of nucleotides for DNA and RNA synthesis.[1] Preclinical studies have demonstrated its potent activity in acute myeloid leukemia (AML) cell lines, including those resistant to hypomethylating agents (HMAs).[2][3] Furthermore, early clinical data from a Phase 1/2a trial has shown clinical activity in heavily pretreated patients with AML and myelodysplastic syndromes (MDS).[4][5] This guide will delve into the available data, comparing the efficacy of this compound with established AML therapies and outlining the experimental basis for its continued investigation.
Mechanism of Action: Targeting Guanine Nucleotide Synthesis
This compound's primary mechanism of action is the competitive inhibition of IMPDH.[1] This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanosine triphosphate (GTP).[1] The depletion of the guanine nucleotide pool disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] The effect of this compound can be rescued by the addition of exogenous guanosine, confirming its specific mechanism of action.[2][3]
Comparative Efficacy in Preclinical Models
Studies in AML cell lines have demonstrated the potent anti-proliferative and pro-apoptotic effects of this compound. Notably, its efficacy extends to cell lines resistant to azacitidine, a standard hypomethylating agent used in AML treatment.
| Cell Line | This compound IC₅₀ (µM) | Azacitidine IC₅₀ (µM) | Decitabine IC₅₀ (µM) | Reference |
| SKM-1 | ~10 | ~1 | >10 | [2] |
| SKM-1/AzaR | ~10 | >100 | >100 | [2] |
| MOLM-13 | ~1 | ~0.1 | ~1 | [2] |
| MOLM-13/AzaR | ~1 | >10 | >10 | [2] |
Table 1: Comparative IC₅₀ Values of this compound and Hypomethylating Agents in AML Cell Lines. "AzaR" denotes azacitidine-resistant cell lines. Data indicates that this compound retains its potency in cells that have developed resistance to azacitidine.
Activity in Primary AML Patient Samples
Ex vivo studies on fresh peripheral blood cells from AML patients have confirmed the translational potential of this compound.
| Patient Samples | Concentration of this compound | Effect | Reference |
| 3 Primary AML | ≥ 300 µM | Effective reduction in proliferation | [2][6] |
| AML Cell Lines | ~30 µM | Induction of apoptosis | [2][3] |
Table 2: Anti-leukemic Activity of this compound in Primary AML Samples and Cell Lines. These findings demonstrate that this compound is active against primary leukemic cells at clinically achievable concentrations.
Clinical Activity of this compound
A Phase 1/2a dose-escalation study (NCT02193958) evaluated this compound in patients with relapsed/refractory AML and MDS. The study demonstrated clinical activity and target inhibition in this heavily pretreated patient population.[4][7][8]
| Patient Population (Evaluable) | Response | Number of Patients (%) | Duration of Response (months) | Reference |
| AML (n=19) | Partial Remission | 3 (16%) | 31, 7, 5 | [4] |
| MDS/CMML (n=20) | Marrow Complete Remission | 2 (10%) | One patient ongoing at 17 | [4] |
Table 3: Clinical Responses to this compound in a Phase 1/2a Study. The data indicates meaningful clinical benefit in a difficult-to-treat patient population.
Signaling Pathways Implicated in this compound Activity
Beyond direct inhibition of nucleotide synthesis, this compound has been shown to modulate key signaling pathways involved in leukemia cell survival and proliferation.
Recent studies suggest that IMPDH inhibition by this compound can activate the TLR-VCAM1 pathway, contributing to its anti-leukemic effects, particularly in MLL-fusion leukemia.[9][10] Additionally, activation of the p53-p21 pathway has been observed, further promoting apoptosis.[9]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for standardized evaluation of this compound and other anti-leukemic agents.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.
Protocol:
-
Cell Plating: Plate primary AML cells or cell lines in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Add serial dilutions of this compound or comparator drugs to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the absorbance against the drug concentration.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat AML cells with this compound or a comparator drug for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Guanine Nucleotide Level Measurement (HPLC)
High-performance liquid chromatography (HPLC) is used to quantify the intracellular levels of guanine nucleotides.
Protocol:
-
Cell Treatment and Lysis: Treat AML cells with this compound. After treatment, lyse the cells and extract the nucleotides.
-
Sample Preparation: Deproteinize the cell lysates and prepare the samples for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantification: Separate and quantify the levels of GTP, GDP, and GMP based on the retention times and peak areas of known standards.
Conclusion
This compound demonstrates significant anti-leukemic activity in both preclinical models and primary patient samples, including those with resistance to standard therapies. Its unique mechanism of action, targeting the de novo synthesis of guanine nucleotides, provides a strong rationale for its further development as a therapeutic agent for AML. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals seeking to validate and expand upon these findings. Further head-to-head comparative studies in primary patient samples are warranted to definitively establish the position of this compound in the AML treatment landscape.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Lack of cross‐resistance to FF‐10501, an inhibitor of inosine‐5′‐monophosphate dehydrogenase, in azacitidine‐resistant cell lines selected from SKM‐1 and MOLM‐13 leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. The purine nucleotide content in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Putative Biomarkers for FF-10501 Therapy in Myeloid Malignancies
A Comparative Guide for Researchers and Drug Development Professionals
FF-10501, an orally administered inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), has demonstrated clinical activity in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). As an inhibitor of the de novo purine biosynthesis pathway, this compound disrupts DNA and RNA synthesis in rapidly proliferating cancer cells, leading to anti-proliferative and pro-apoptotic effects.[1] This guide provides a comprehensive overview of the current understanding of biomarkers that may predict response to this compound, comparing them with established biomarkers for an alternative therapy, azacitidine. Detailed experimental protocols for key assays and visual representations of relevant pathways are also presented to support further research and clinical development.
Putative Predictive and Pharmacodynamic Biomarkers for this compound
While no definitive predictive biomarkers for this compound have been clinically validated, preclinical evidence strongly suggests that certain patient populations may derive greater benefit from IMPDH inhibition. Furthermore, pharmacodynamic markers can offer valuable insights into the biological activity of the drug.
Potential Predictive Biomarker: MLL (KMT2A) Rearrangements
A growing body of evidence indicates that AML with rearrangements of the MLL (KMT2A) gene is particularly susceptible to IMPDH inhibitors, including this compound.[2][3][4] Preclinical studies have shown that MLL-fusion leukemia cells exhibit increased sensitivity to IMPDH inhibition, leading to cell cycle arrest, apoptosis, and differentiation.[2][5] This suggests that the presence of MLL rearrangements could serve as a key predictive biomarker for identifying patients most likely to respond to this compound therapy.
Pharmacodynamic Biomarkers
-
Intracellular Guanosine Triphosphate (GTP) Levels: As a direct inhibitor of IMPDH, this compound is expected to deplete the intracellular pool of guanine nucleotides.[1] Measurement of intracellular GTP levels in leukemia cells before and during treatment can serve as a direct pharmacodynamic biomarker of drug activity.[6] A significant reduction in GTP levels would confirm target engagement and could correlate with clinical response.
-
IMPDH Enzyme Activity: Direct measurement of IMPDH enzyme activity in patient-derived cells can also serve as a pharmacodynamic biomarker.[7][8] A decrease in IMPDH activity following this compound administration would provide evidence of target inhibition.
Clinical Performance of this compound in AML and MDS
Clinical trial data for this compound, while from early-phase studies, provide initial insights into its efficacy in heavily pretreated patient populations.
| TABLE 1: Summary of this compound Clinical Trial Data | |
| Trial Phase | Phase 1/2a[2] |
| Patient Population | Relapsed/Refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes/Chronic Myelomonocytic Leukemia (MDS/CMML), including patients resistant to hypomethylating agents (HMAs)[2] |
| This compound Dosing | Oral doses ranging from 50-500 mg/m² twice daily[2] |
| Response in AML | 3 out of 19 (16%) evaluable patients achieved partial remission[2] |
| Response in MDS/CMML | 2 out of 20 (10%) evaluable patients achieved marrow complete remission[2] |
Comparative Analysis: this compound vs. Azacitidine
A comparison with azacitidine, a hypomethylating agent and a standard of care in MDS, highlights the distinct mechanisms of action and the corresponding differences in potential biomarkers of response.
| TABLE 2: Comparison of this compound and Azacitidine | ||
| Feature | This compound | Azacitidine |
| Mechanism of Action | Inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), leading to depletion of guanine nucleotides and disruption of DNA/RNA synthesis.[1] | Incorporation into DNA and RNA, leading to hypomethylation of DNA and cytotoxicity to abnormally proliferating hematopoietic cells. |
| Known Biomarkers of Response | Putative Predictive: MLL (KMT2A) rearrangements.[2][4] Pharmacodynamic: Decreased intracellular GTP levels, reduced IMPDH enzyme activity.[6][7] | Genetic Mutations: Mutations in TET2, DNMT3A, and IDH1/2 have been associated with response. Cytogenetics: Certain chromosomal abnormalities can influence response. Gene Expression & Methylation: Specific gene expression and DNA methylation profiles are being investigated as predictive markers. |
| Resistance Mechanisms | Not yet fully elucidated, but likely involve alterations in purine metabolism or upregulation of salvage pathways. | Development of mutations in genes involved in drug metabolism or the emergence of resistant clones. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the proposed biomarkers.
Detection of MLL (KMT2A) Rearrangements
-
Method: Fluorescence In Situ Hybridization (FISH) or Reverse Transcription Polymerase Chain Reaction (RT-PCR).
-
Protocol (FISH):
-
Obtain bone marrow aspirate or peripheral blood samples from patients.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Prepare slides with fixed cells.
-
Hybridize with a dual-color, break-apart DNA probe specific for the KMT2A gene locus on chromosome 11q23.
-
Wash the slides to remove unbound probe.
-
Counterstain with DAPI.
-
Analyze under a fluorescence microscope to detect rearrangements, indicated by the separation of the two fluorescent signals.
-
Measurement of Intracellular GTP Levels
-
Method: High-Performance Liquid Chromatography (HPLC).[6]
-
Protocol:
-
Isolate mononuclear cells from patient samples.
-
Lyse the cells to release intracellular contents.
-
Precipitate proteins using an acid, such as perchloric acid.
-
Neutralize the supernatant.
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Separate the nucleotides using an appropriate mobile phase gradient.
-
Detect and quantify GTP based on its retention time and UV absorbance compared to a known standard.
-
Normalize the GTP concentration to the total protein content or cell number.
-
IMPDH Activity Assay
-
Method: Spectrophotometric measurement of NADH production.[8]
-
Protocol:
-
Prepare a lysate from isolated patient mononuclear cells.
-
Incubate the cell lysate with a reaction mixture containing inosine monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD+).
-
IMPDH in the lysate will catalyze the conversion of IMP to xanthosine monophosphate (XMP), with the concomitant reduction of NAD+ to NADH.
-
Measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the IMPDH activity, typically expressed as nmol of NADH formed per hour per milligram of protein.
-
Visualizing the Science
Diagrams illustrating the key concepts can aid in understanding the underlying biology and experimental approaches.
References
- 1. IMPDH inhibition activates TLR-VCAM1 pathway and suppresses the development of MLL-fusion leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
- 5. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inosine Monophosphate Dehydrogenase (IMPDH) Activity as a Pharmacodynamic Biomarker of Mycophenolic Acid Effects in Pediatric Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHARMACOKINETIC AND PHARMACODYNAMIC ANALYSIS OF INOSINE MONOPHOSPHATE DEHYDROGENASE (IMPDH) ACTIVITY IN MMF-TREATED HCT RECIPIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of FF-10501: A Procedural Guide
Essential guidelines for the proper and safe disposal of the investigational drug FF-10501, ensuring the safety of laboratory personnel and compliance with institutional protocols.
Researchers and drug development professionals handling this compound, a selective inosine monophosphate dehydrogenase (IMPDH) inhibitor, must adhere to stringent disposal procedures to mitigate potential hazards.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of hazardous laboratory chemicals provide a clear framework for its safe management.[3] This guide outlines the essential steps for the proper disposal of this compound, from initial handling to final removal, emphasizing the critical role of institutional Environmental Health and Safety (EHS) departments.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to recognize that this compound is a biologically active compound and should be treated as a potentially hazardous substance.[1] All handling and disposal activities must occur in a designated and well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3] Direct contact with the skin and eyes should be rigorously avoided through the use of appropriate Personal Protective Equipment (PPE).[3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields, chemical safety goggles, or a face shield. |
| Skin Protection | Wear suitable protective clothing and impervious gloves (e.g., nitrile). |
| Respiratory Protection | If vapors or dust are present, a NIOSH-approved respirator for organic vapors should be worn. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste.
-
Consult Institutional EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[3] They will provide specific guidance tailored to your location's regulations and available disposal facilities.
-
Waste Segregation: Do not mix this compound waste with general laboratory trash. All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as hazardous chemical waste.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container.
-
The container should be compatible with the chemical properties of this compound.
-
Ensure the container is kept securely closed when not in use.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
List all components of the waste mixture, if applicable.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[5]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.
-
Do not attempt to dispose of the chemical waste down the drain or in regular trash.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. Preclinical activity of this compound-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of a Phase 1/2a dose-escalation study of this compound-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. nps.edu [nps.edu]
Personal protective equipment for handling FF-10501
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of FF-10501, an inosine monophosphate dehydrogenase (IMPDH) inhibitor used in research. The following procedures are based on available safety data and general laboratory best practices for handling potentially hazardous research chemicals. A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available; therefore, a conservative approach to safety is strongly advised.
Immediate Safety and Personal Protective Equipment (PPE)
This compound, also identified by its CAS number 56973-26-3 (as 5-Hydroxy-1h-imidazole-4-carboxamide), is considered potentially harmful if inhaled, swallowed, or in contact with skin.[1] Strict adherence to safety protocols is essential to minimize exposure risk.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect before use. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Respirator | Use a suitable respirator if risk assessment indicates necessity (e.g., handling large quantities, potential for aerosolization). |
Table 1: Recommended Personal Protective Equipment (PPE) for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to control potential exposure.
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.
-
Personal Protective Equipment : Don the recommended PPE as outlined in Table 1.
-
Handling :
-
Work within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use dedicated spatulas and weighing boats for solid this compound.
-
For creating solutions, add the solid to the solvent slowly. This compound is soluble in DMSO.[2]
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
Solid Waste : Collect unused this compound powder and any contaminated disposable items (e.g., weighing boats, gloves, paper towels) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled, leak-proof container for liquid chemical waste. Do not pour down the drain.[3]
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage : Store waste containers in a designated, secure area away from incompatible materials, pending collection by a certified chemical waste disposal service.
-
Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
-
Concentration : In vitro studies have used concentrations around 40 μM to induce cell death in hematological malignant cell lines.[2]
-
Solvent : this compound is soluble in DMSO.[2] The final concentration of DMSO in cell culture should be kept to a minimum to avoid solvent-induced toxicity.
-
Storage : Store this compound as a solid powder in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[2] Stock solutions can be stored at 0 - 4°C for short-term or -20°C for long-term storage.[2]
Visualized Workflows
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
